Breviscapine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSISFGPUUYILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Scutellarin: An In-Depth Technical Guide on the Core Active Component of Breviscapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Scutellarin, the principal bioactive flavonoid derived from Erigeron breviscapus and the primary active component of the traditional Chinese medicine Breviscapine. Scutellarin has garnered significant scientific interest due to its multifaceted pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and vasodilatory effects. This document details the extraction, purification, and analytical methodologies for Scutellarin, along with in-depth experimental protocols for evaluating its biological activities. Quantitative data from numerous preclinical studies, including pharmacokinetic parameters and IC50 values, are systematically presented in tabular format for comparative analysis. Furthermore, this guide elucidates the key signaling pathways modulated by Scutellarin, such as MAPK, NF-κB, and others, with detailed visualizations using Graphviz to facilitate a deeper understanding of its mechanisms of action. This resource is intended to serve as a valuable tool for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising natural product.
Introduction
This compound, a crude extract from the herb Erigeron breviscapus, has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1] Modern phytochemical research has identified Scutellarin (4′,5,6,7-tetrahydroxyflavone-7-O-glucuronide) as its main active ingredient, often comprising over 85-90% of the extract.[1][2] Scutellarin's therapeutic potential stems from its diverse pharmacological effects, which include improving microcirculation, inhibiting platelet aggregation, and exerting powerful antioxidant and anti-inflammatory actions.[3][4] Despite its promising bioactivities, the clinical application of Scutellarin is challenged by its low oral bioavailability and short biological half-life.[1][5] This guide aims to provide a detailed technical resource on Scutellarin, covering its extraction, experimental evaluation, quantitative pharmacological data, and molecular mechanisms of action to support further research and development.
Extraction and Purification of Scutellarin
The isolation of high-purity Scutellarin from Erigeron breviscapus is a critical first step for research and drug development. Various chromatographic techniques have been optimized for this purpose.
Experimental Protocol: Extraction and Purification
2.1.1. Macroporous Resin Adsorption Chromatography
This method is effective for the initial enrichment of Scutellarin from the crude extract.
-
Preparation of Crude Extract:
-
Air-dried and powdered Erigeron breviscapus is refluxed with 70-80% ethanol.
-
The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Macroporous Resin Chromatography:
-
The crude extract is dissolved in water and loaded onto a pre-treated macroporous resin column (e.g., HPD-800).
-
The column is washed with deionized water to remove impurities.
-
Scutellarin is eluted with a gradient of ethanol (e.g., 30-70%).
-
Fractions are collected and monitored by HPLC. Fractions with high Scutellarin content are pooled and concentrated. This process can increase the Scutellarin content significantly, for instance, from 2.61% to 40.96% with a recovery yield of 95.01%.[6]
-
2.1.2. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, offering high recovery and purity. A two-step HSCCC purification has been reported to yield Scutellarin with a purity of 95.6%.[7]
-
First Step HSCCC:
-
Solvent System: n-hexane-ethyl acetate-methanol-acetic acid-water (1:6:1.5:1:4, v/v/v/v/v).
-
Procedure: The crude extract enriched by macroporous resin is subjected to HSCCC with the selected solvent system.
-
-
Second Step HSCCC:
-
Solvent System: ethyl acetate-n-butanol-acetonitrile-0.1% HCl (5:2:5:10, v/v/v/v).
-
Procedure: The partially purified Scutellarin from the first step is further purified using the second solvent system to achieve high purity.
-
In Vitro Biological Activity Assays
A variety of in vitro assays are employed to characterize the pharmacological properties of Scutellarin.
Experimental Protocol: Antioxidant Activity Assays
3.1.1. DPPH Radical Scavenging Assay
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
In a 96-well plate, add various concentrations of Scutellarin to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.
-
Calculate the scavenging activity and determine the IC50 value.
3.1.2. ABTS Radical Scavenging Assay
-
Generate the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.
-
Add different concentrations of Scutellarin to the ABTS•+ solution.
-
After a defined incubation period, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Experimental Protocol: Anti-inflammatory Activity Assay
3.2.1. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages (RAW 264.7 cells)
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of Scutellarin for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Assess cell viability using the MTT or CCK-8 assay to rule out cytotoxicity.
-
Determine the concentration of Scutellarin that inhibits NO production by 50% (IC50).
Experimental Protocol: Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing the effect of Scutellarin on the MAPK and NF-κB signaling pathways in a relevant cell line (e.g., LPS-stimulated RAW 264.7 cells or H2O2-stimulated PC12 cells).
-
Cell Culture and Treatment: Plate cells and treat with Scutellarin at various concentrations for a specified duration, followed by stimulation with an appropriate agonist (e.g., LPS, H2O2).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:
-
Phospho-p38 MAPK (1:1000)
-
Total p38 MAPK (1:1000)
-
Phospho-JNK (1:1000)
-
Total JNK (1:1000)
-
Phospho-ERK1/2 (1:1000)
-
Total ERK1/2 (1:1000)
-
Phospho-NF-κB p65 (Ser536) (1:1000)[8]
-
Total NF-κB p65 (1:1000)
-
Phospho-IκBα (1:1000)
-
Total IκBα (1:1000)
-
β-actin (1:5000) or GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
In Vivo Preclinical Studies
Animal models are crucial for evaluating the therapeutic efficacy and pharmacokinetic profile of Scutellarin. The Middle Cerebral Artery Occlusion (MCAO) model in rodents is widely used to study the neuroprotective effects of Scutellarin in ischemic stroke.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion.
-
-
Drug Administration: Administer Scutellarin (e.g., 20-80 mg/kg) intravenously or intraperitoneally at the onset of reperfusion or as a pre-treatment.
-
Neurological Deficit Scoring: Evaluate neurological function at various time points post-MCAO (e.g., 24 hours, 72 hours) using a standardized scoring system (e.g., Zea Longa's 5-point scale).
-
Infarct Volume Measurement:
-
At the end of the experiment, euthanize the animals and harvest the brains.
-
Slice the brains into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
-
Histological and Molecular Analysis: Brain tissue can be further processed for histological staining (e.g., H&E, Nissl) to assess neuronal damage and for molecular analyses such as Western blotting or immunohistochemistry to investigate the underlying mechanisms.
Quantitative Data
The following tables summarize key quantitative data for Scutellarin from various preclinical studies.
Table 1: Pharmacokinetic Parameters of Scutellarin
| Species | Route of Administration | Dose | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) | Reference |
| Rat | Oral | 34 mg/kg | 2.20 | 1.0 and 5.0 (double peak) | - | - | [9] |
| Rat | Oral | 400 mg/kg | - | - | - | - | [4] |
| Rat | Intraperitoneal | - | - | - | - | - | [5] |
| Dog | Intravenous | 120 mg | - | - | - | 0.87 | [10] |
| Human | Oral | 60 mg | - | 7.85 ± 1.62 | 87.0 ± 29.1 (metabolite) | - | [11] |
| Human | Oral | 120 mg | - | 7.0 ± 2.3 | 900 ± 500 | 8.6 ± 1.4 |
Note: The bioavailability of Scutellarin is generally low due to extensive metabolism.
Table 2: IC50 Values of Scutellarin for Various Biological Activities
| Biological Activity | Assay/Cell Line | IC50 (µM) | Reference |
| Antioxidant (DPPH scavenging) | 25.3 ± 1.2 | ||
| Antioxidant (ABTS scavenging) | 12.7 ± 0.6 | ||
| Anti-inflammatory (COX-2 inhibition) | 4.72 (as µg/mL) | [4] | |
| Anti-inflammatory (5-LOX inhibition) | 3.36 (as µg/mL) | [4] | |
| Anticancer (Glioblastoma U251 cells) | CCK-8 | 270.6 | |
| Anticancer (Glioblastoma LN229 cells) | CCK-8 | 296.2 |
Note: IC50 values can vary depending on the specific experimental conditions.
Molecular Mechanisms of Action and Signaling Pathways
Scutellarin exerts its pharmacological effects by modulating multiple key signaling pathways.
Anti-inflammatory Mechanisms
Scutellarin's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
-
NF-κB Pathway: Scutellarin inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.
-
MAPK Pathway: Scutellarin has been shown to suppress the phosphorylation of key MAPKs, including p38, JNK, and ERK. By inhibiting these kinases, Scutellarin reduces the activation of downstream transcription factors involved in the inflammatory response.
Neuroprotective Mechanisms
In the context of cerebral ischemia-reperfusion injury, Scutellarin's neuroprotective effects are attributed to its ability to:
-
Reduce Oxidative Stress: By scavenging free radicals and upregulating endogenous antioxidant enzymes.
-
Inhibit Apoptosis: By modulating the expression of Bcl-2 family proteins and inhibiting caspase activation.
-
Attenuate Excitotoxicity: By regulating neurotransmitter levels and their receptor activities.
Other Signaling Pathways
Scutellarin has also been reported to modulate other signaling pathways, including:
-
PI3K/Akt Pathway: Involved in cell survival and proliferation.
-
Nrf2/ARE Pathway: A key regulator of the antioxidant response.
-
TGF-β Pathway: Implicated in tissue fibrosis and inflammation.
-
JAK/STAT Pathway: Involved in cytokine signaling and immune responses.
Visualizations
Signaling Pathways
References
- 1. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 2. Clinical benefits and pharmacology of scutellarin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on the pharmacological effects and pharmacokinetics of scutellarein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-NF-κB p65 (Ser536) (93H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. file.yizimg.com [file.yizimg.com]
- 9. Study on Pharmacokinetics of Scutellarin in Rats [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of scutellarin in human plasma by LC-MS method and its clinical pharmacokinetics in Chinese healthy volunteers [manu41.magtech.com.cn]
Pharmacological Profile of Erigeron breviscapus Flavonoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erigeron breviscapus (Vant.) Hand.-Mazz., a traditional Chinese medicine, is a rich source of bioactive flavonoids that have garnered significant attention for their therapeutic potential. This technical guide provides an in-depth overview of the pharmacological profile of flavonoids derived from Erigeron breviscapus, with a focus on their neuroprotective, anti-inflammatory, and antioxidant properties. The information presented herein is intended to support further research and drug development efforts in this promising area. The primary bioactive flavonoids discussed include scutellarin, apigenin, and their glycosides, which are considered the main active components of this plant.[1][2]
Quantitative Pharmacological Data
The pharmacological effects of Erigeron breviscapus flavonoids have been quantified in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo investigations.
Table 1: Neuroprotective Effects of Erigeron breviscapus Flavonoids
| Compound/Extract | Model | Key Parameters | Results | Reference |
| Scutellarin | Middle Cerebral Artery Occlusion (MCAO) in rats (in vivo) | Infarct Volume | 20 and 60 mg/kg i.p. administration significantly diminished the percentage of brain infarct volume. | --INVALID-LINK-- |
| Scutellarin | MCAO in rats (in vivo) | Neurological Score | 20 and 60 mg/kg i.p. administration improved the neurological score. | --INVALID-LINK-- |
| Scutellarin | Oxygen-Glucose Deprivation (OGD) in primary cortical neurons (in vitro) | Apoptotic Cells | 25, 50, and 100 μM pretreatment decreased the percentage of apoptotic cells. | --INVALID-LINK-- |
| Scutellarin | OGD in primary cortical neurons (in vitro) | Reactive Oxygen Species (ROS) Generation | 25, 50, and 100 μM pretreatment inhibited ROS generation. | --INVALID-LINK-- |
| Apigenin | Cobalt Chloride (CoCl₂) induced injury in PC12 cells (in vitro) | Cell Viability | Pretreatment with 10 µg/mL apigenin significantly enhanced cell viability to 73.78 ± 3.35%. | --INVALID-LINK-- |
| Apigenin | CoCl₂ induced injury in PC12 cells (in vitro) | Apoptosis Rate | Pretreatment with apigenin significantly lowered the apoptosis rate from 83.3% ± 3.4% to 35.8% ± 3.1%. | --INVALID-LINK-- |
| Apigenin | APP/PS1 mice (Alzheimer's Disease model) (in vivo) | Insoluble Aβ₁-₄₀ and Aβ₁-₄₂ levels | Chronic treatment lowered insoluble Aβ₁-₄₀ and Aβ₁-₄₂ levels by 20% and 19.8%, respectively. | --INVALID-LINK-- |
Table 2: Anti-inflammatory Effects of Erigeron breviscapus Flavonoids
| Compound/Extract | Model | Key Parameters | Results | Reference |
| E. breviscapus Extract (EBE) | Carrageenan-induced paw edema in rats (in vivo) | Paw Volume | Oral administration of EBE (200 and 600 mg/kg) significantly reduced paw edema. | --INVALID-LINK-- |
| E. breviscapus Extract (EBE) | LPS-induced RAW 264.7 macrophages (in vitro) | Nitric Oxide (NO) Production | EBE (300 µg/mL) reduced LPS-induced NO generation. | --INVALID-LINK-- |
| E. breviscapus Extract (EBE) | MIA-induced osteoarthritis in rats (in vivo) | Serum IL-1β and IL-6 | EBE (300 mg/kg) dose-dependently decreased serum concentrations of IL-1β and IL-6. | --INVALID-LINK-- |
| Scutellarin | IL-1β-induced mouse chondrocytes (in vitro) | Gene expression of inflammatory mediators | Pretreatment with 15, 30, or 60 μM SCU inhibited the expression of iNOS, COX-2, MMP-1, MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5. | --INVALID-LINK-- |
| Scutellarein | LPS-induced NO production in RAW 264.7 cells (in vitro) | IC₅₀ Value | 7.2 to 27.8 μM | --INVALID-LINK-- |
Table 3: Antioxidant Effects of Erigeron breviscapus Flavonoids
| Compound/Extract | Assay | Key Parameters | Results | Reference |
| Breviscapine | DPPH radical scavenging | Scavenging activity | Demonstrated effective scavenging activity. | --INVALID-LINK-- |
| This compound | Superoxide anion radical scavenging | Scavenging activity | Demonstrated effective scavenging activity. | --INVALID-LINK-- |
| This compound | Nitric oxide radical scavenging | Scavenging activity | Demonstrated effective scavenging activity. | --INVALID-LINK-- |
| This compound | Ferric Reducing Antioxidant Power (FRAP) | FRAP value | 1.22 to 6.74 x 10⁻⁵ mmol at concentrations of 7.8 µg/ml to 250 µg/ml. | --INVALID-LINK-- |
| This compound | Lipid peroxidation inhibition | Inhibition extent | 38.5% inhibition of Fe²⁺ induced lipid peroxidation in rat liver homogenates at the highest concentration tested. | --INVALID-LINK-- |
| E. breviscapus polyphenols | DPPH radical scavenging | Scavenging ability | 86.45% | --INVALID-LINK-- |
| E. breviscapus polyphenols | ABTS⁺ radical scavenging | Scavenging ability | 91.05% | --INVALID-LINK-- |
| E. breviscapus polyphenols | H₂O₂ scavenging | Scavenging activity | 91.52% | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the pharmacological evaluation of Erigeron breviscapus flavonoids.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
This protocol describes an in vitro model to simulate ischemic stroke conditions.
Objective: To assess the neuroprotective effects of Erigeron breviscapus flavonoids against neuronal injury induced by oxygen and glucose deprivation.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary cortical neurons.
-
Cell culture medium (e.g., DMEM, Neurobasal).
-
Glucose-free medium (e.g., BSS0 solution: 116 mM NaCl, 5.4 mM KCl, 0.8 mM MgSO₄, 1 mM NaH₂PO₄·H₂O, 26.2 mM NaHCO₃, 10 mM HEPES, 0.01 mM glycine, and 1.8 mM CaCl₂, pH 7.3).[3]
-
Hypoxia incubator chamber (e.g., 1% O₂, 5% CO₂, 94% N₂).
-
Test compounds (Erigeron breviscapus flavonoids).
-
Reagents for cell viability/toxicity assessment (e.g., MTT, LDH assay kits).
-
Reagents for apoptosis detection (e.g., Annexin V-FITC/PI staining kit).
Procedure:
-
Cell Culture: Culture neuronal cells to 80-90% confluency in a standard CO₂ incubator (37°C, 5% CO₂).
-
Pre-treatment: Treat the cells with varying concentrations of Erigeron breviscapus flavonoids or vehicle control for a specified period (e.g., 1-24 hours) prior to OGD.
-
Oxygen-Glucose Deprivation:
-
Wash the cells with glucose-free medium.
-
Replace the culture medium with glucose-free medium.
-
Place the cells in a hypoxia incubator chamber for a duration of 2 to 24 hours, depending on the cell type and desired injury severity.[4]
-
-
Reperfusion/Reoxygenation:
-
Remove the cells from the hypoxia chamber.
-
Replace the glucose-free medium with regular, glucose-containing culture medium.
-
Return the cells to the normoxic CO₂ incubator for a reperfusion period (e.g., 24 or 72 hours).[4]
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using the MTT assay or quantify cytotoxicity by measuring LDH release into the culture medium.
-
Apoptosis: Determine the percentage of apoptotic cells using flow cytometry after staining with Annexin V-FITC and Propidium Iodide.
-
Reactive Oxygen Species (ROS) Measurement: Quantify intracellular ROS levels using fluorescent probes like DCFH-DA.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol details a widely used in vivo model for screening anti-inflammatory activity.
Objective: To evaluate the anti-inflammatory effects of Erigeron breviscapus flavonoids in an acute inflammation model.
Materials:
-
Rodents (e.g., Wistar or Sprague-Dawley rats).
-
Carrageenan (1% w/v solution in sterile saline).
-
Test compounds (Erigeron breviscapus flavonoids).
-
Positive control (e.g., Indomethacin, 10 mg/kg).
-
Vehicle control (e.g., saline, distilled water with Tween 80).
-
Plethysmometer or calipers for measuring paw volume/thickness.
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration:
-
Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).
-
Administer the test compounds, positive control, or vehicle orally or via intraperitoneal injection.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[5]
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Biochemical and Histopathological Analysis (Optional):
-
At the end of the experiment, animals can be euthanized, and the paw tissue collected for measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and enzymes (e.g., COX-2, iNOS) via ELISA, qPCR, or Western blotting, as well as for histopathological examination.[6]
-
Signaling Pathways and Mechanisms of Action
Erigeron breviscapus flavonoids exert their pharmacological effects by modulating key signaling pathways involved in inflammation, neuronal survival, and oxidative stress.
Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response and plays a significant role in inflammation. Fermented Erigeron breviscapus has been shown to modulate the TLR4/MyD88/NF-κB signaling pathway.[2] Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. Erigeron breviscapus flavonoids, particularly scutellarin, can inhibit this pathway by preventing the activation and nuclear translocation of NF-κB.[7] This leads to a reduction in the production of pro-inflammatory mediators.
Caption: Inhibition of the TLR4/NF-κB pathway by E. breviscapus flavonoids.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes such as inflammation, apoptosis, and cell survival. Scutellarin has been shown to inhibit the phosphorylation of JNK and p38 MAPKs, without affecting ERK.[[“]] By modulating these pathways, Erigeron breviscapus flavonoids can influence the expression of various downstream targets involved in both inflammatory and neurodegenerative processes.
Caption: Modulation of MAPK signaling pathways by E. breviscapus flavonoids.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating the pharmacological properties of Erigeron breviscapus flavonoids.
Caption: General experimental workflow for pharmacological evaluation.
Conclusion
The flavonoids from Erigeron breviscapus exhibit a robust pharmacological profile characterized by significant neuroprotective, anti-inflammatory, and antioxidant activities. The data and protocols presented in this guide underscore the therapeutic potential of these natural compounds. The modulation of key signaling pathways such as TLR4/NF-κB and MAPK provides a mechanistic basis for their observed effects. Further research, including well-designed clinical trials, is warranted to fully elucidate the clinical utility of Erigeron breviscapus flavonoids in the treatment of neurodegenerative and inflammatory diseases.
References
- 1. Metabolism and Pharmacological Mechanisms of Active Ingredients in Erigeron breviscapus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fermented Erigeron breviscapus flavonoids: anti-pseudorabies virus efficacy and mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen-Glucose-Deprivation (OGD) Injury [bio-protocol.org]
- 4. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
Breviscapine's Neuroprotective Mechanisms: A Technical Guide for Researchers
An In-depth Exploration of the Core Molecular Pathways and Experimental Evidence
Introduction
Breviscapine, a flavonoid extract from Erigeron breviscapus, has garnered significant attention for its neuroprotective properties, showing promise in the context of various neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and Alzheimer's disease.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neuroprotective effects, tailored for researchers, scientists, and drug development professionals. We delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental methodologies to facilitate further research and development in this field.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating signaling pathways involved in inflammation, oxidative stress, apoptosis, and autophagy. Its active component, scutellarin, is a major contributor to these pharmacological activities.[4][5]
Anti-inflammatory and Anti-oxidant Pathways
This compound demonstrates potent anti-inflammatory and anti-oxidant properties, which are crucial in mitigating the secondary injury cascades that follow a primary neurological insult.
-
Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway: this compound has been shown to significantly reduce the expression of key components of the Toll-like receptor 4 (TLR4) signaling pathway, including TLR4, MyD88, and the subsequent activation of NF-κB.[6] This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[7]
-
Modulation of the Nrf2/ARE Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound is thought to induce a conformational change in Keap1, potentially through the modification of its cysteine residues, leading to the dissociation and nuclear translocation of Nrf2.[8][9][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of a battery of antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2]
-
Regulation of MAPK Pathways: this compound has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs). Specifically, it can inhibit the phosphorylation of p38 MAPK, which is involved in inflammatory and apoptotic processes.[11][12]
Anti-Apoptotic Mechanisms
This compound protects neurons from programmed cell death through the regulation of key apoptotic and anti-apoptotic proteins.
-
Inhibition of the GSK3β Signaling Pathway: this compound has been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β).[13] It promotes the inhibitory phosphorylation of GSK3β at Ser9 and decreases the activating phosphorylation at Tyr216. This inhibition of GSK3β leads to a reduction in the expression of the pro-apoptotic protein caspase-3.[14][15][16]
-
Modulation of the Bcl-2 Family Proteins: this compound upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell survival.
-
p38/p53/NT4 Pathway Regulation: In the context of Alzheimer's disease, this compound has been found to regulate the p38/p53/NT4 pathway, contributing to its neuroprotective effects against Aβ-induced toxicity.[4]
Regulation of Autophagy
Autophagy is a cellular degradation process that can have both protective and detrimental roles in neurological diseases. This compound appears to modulate autophagy to promote neuronal survival.
-
Inhibition of Excessive Autophagy: In models of cerebral ischemia, this compound has been shown to attenuate excessive autophagy. It achieves this by downregulating the expression of Beclin-1 and the ratio of LC3-II to LC3-I, key markers of autophagosome formation.[17][18][19][20][21]
Quantitative Data on this compound's Neuroprotective Effects
The following tables summarize quantitative data from various preclinical studies, providing insights into the efficacy of this compound and its active component, scutellarin.
| Parameter | Experimental Model | Treatment | Result | Reference |
| IC50 | SH-SY5Y Neuroblastoma Cells | Scutellarin | 117.8 μM | [1][2][4] |
| U251 and LN229 Glioma Cells | Scutellarin | 267.4 μM and 286.1 μM, respectively | [22] | |
| Infarct Volume Reduction | Rat MCAO Model | This compound (50 mg/kg) | Significant reduction | [5] |
| Rat MCAO Model | Vehicle | 64% ± 3% of area at risk | [23] | |
| Rat MCAO Model | DMI-4983 (5, 10, 20 mg/kg) | 52% ± 3%, 50% ± 2%, 45% ± 3% of area at risk | [23] | |
| Rat MCAO Model | Resistin (4 µg/kg) | Reduction from 52.67 ± 4.67 to 34.08 ± 6.04% | [21] | |
| Mouse MCAO Model | Cerebrolysin (2.5 ml/kg) | Dose-dependent reduction | [24] | |
| Neurological Deficit | Rat MCAO Model | This compound (50 mg/kg) | Significant improvement in mNSS | [5] |
| Rat TBI Model | This compound (75 μg, i.c.v.) | Significant decrease in NSS at 6 and 9 days | [17][25] | |
| Inflammatory Cytokines | Rat TBI Model | This compound | Significant decrease in IL-6 positive cells | [25][26] |
| Rat ALI Model | Saline | IL-1β: 300-325 pg/mL, TNF-α: 4.0-4.9 pg/mL | [12] | |
| Rat ALI Model | Untreated | IL-1β: 809 to 557 pg/mL, TNF-α: 15.5 to 12.8 pg/mL | [12] | |
| Rat ALI Model | SFJDC Treatment | IL-1β: 761 to 376 pg/mL, TNF-α: 15.5 to 5.5 pg/mL | [12] | |
| Apoptosis | Rat MCAO Model | This compound (50 and 100 mg/kg) | Significant inhibition of TUNEL-positive cells | [3] |
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on this compound's neuroprotection.
Middle Cerebral Artery Occlusion (MCAO) Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Intraperitoneal injection of chloral hydrate (350 mg/kg).
-
Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia/Reperfusion: The suture is typically left in place for 1-2 hours to induce ischemia, followed by its withdrawal to allow for reperfusion.
-
This compound Administration: this compound (e.g., 50 mg/kg) is administered, often intraperitoneally or intravenously, at the onset of reperfusion or as a pretreatment.[5]
-
Outcome Measures: Neurological deficit scores (e.g., mNSS), infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[5][27]
Traumatic Brain Injury (TBI) Rat Model
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Anesthesia: Intraperitoneal injection of chloral hydrate (10 mL/kg of 3.6% solution).[25][26]
-
Procedure: A controlled cortical impact (CCI) device is commonly used. A craniotomy is performed over the desired brain region (e.g., parietal cortex). The impactor tip is then used to induce a controlled cortical deformation.
-
This compound Administration: this compound (e.g., 75 μg) can be administered via intracerebroventricular injection.[17]
-
Outcome Measures: Neurological Severity Score (NSS) for behavioral assessment.[17][25] Histological analysis for neuronal damage and inflammation.
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: APP/PS1 double transgenic mice, which develop amyloid-beta (Aβ) plaques with age.
-
This compound Administration: Intraperitoneal injection of this compound (e.g., for 3 months).[4]
-
Outcome Measures:
-
Cognitive Assessment: Morris Water Maze (MWM) to assess spatial learning and memory.[6][26][28][29][30] Novel Object Recognition (NOR) test for recognition memory.[31][32]
-
Pathological Assessment: Immunohistochemistry for Aβ plaque burden. Western blotting for levels of synaptic proteins and enzymes involved in Aβ metabolism (e.g., BACE1, IDE).[4]
-
Western Blot Analysis
-
Protein Extraction: Brain tissue or cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE (e.g., 10-12% gels) and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed using software like ImageJ.
-
Primary Antibodies (Example Dilutions):
-
Anti-Nrf2 (1:1000)
-
Anti-HO-1 (1:1000)
-
Anti-p-GSK3β (Ser9) (1:1000)
-
Anti-Bcl-2 (1:1000)
-
Anti-Bax (1:1000)
-
Anti-LC3 (1:1000)
-
Anti-Beclin-1 (1:1000)
-
Anti-β-actin (1:5000) as a loading control.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Brain tissue homogenates or serum samples are collected.
-
Procedure: Commercial ELISA kits (e.g., for TNF-α, IL-1β) are used according to the manufacturer's instructions. Briefly, samples and standards are added to antibody-coated microplates. After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate. A substrate solution is then added to produce a colorimetric reaction, which is stopped, and the absorbance is measured at 450 nm.
-
Quantification: Cytokine concentrations are calculated based on a standard curve.[7][9][10][12][22]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Tissue Preparation: Brain sections are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with proteinase K to permeabilize the tissue.
-
Labeling: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT incorporates the labeled nucleotides at the 3'-OH ends of fragmented DNA.
-
Detection: The incorporated biotin is detected using a streptavidin-HRP conjugate and a suitable chromogen (e.g., DAB), or a fluorescently labeled streptavidin.
-
Quantification: The number of TUNEL-positive (apoptotic) cells is counted in different brain regions and often expressed as a percentage of the total number of cells (counterstained with DAPI or hematoxylin).[3][11][27][29][33][34]
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
This compound presents a compelling profile as a neuroprotective agent with a multifaceted mechanism of action. By targeting key pathways involved in inflammation, oxidative stress, apoptosis, and autophagy, it offers a holistic approach to mitigating neuronal damage in a range of neurological conditions. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the intricate molecular interactions of this compound and to translate these promising preclinical findings into effective clinical therapies. The provided methodologies and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the field of neuroprotection and drug discovery.
References
- 1. Scutellarein treats neuroblastoma by regulating the expression of multiple targets [journal.hep.com.cn]
- 2. scilit.com [scilit.com]
- 3. Neuroprotective effects of this compound against apoptosis induced by transient focal cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scutellarein treats neuroblastoma by regulating the expression of multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. binasss.sa.cr [binasss.sa.cr]
- 7. Scutellarin Inhibits Glioblastoma Growth in a Dose-dependent Manner by Suppressing the p63 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of keap1 cysteine residues by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 11. Spatiotemporal Protein Atlas of Cell Death-Related Molecules in the Rat MCAO Stroke Model [en-journal.org]
- 12. This compound inhibits high glucose-induced proliferation and migration of cultured vascular smooth muscle cells of rats via suppressing the ERK1/2 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Pretreatment Inhibits Myocardial Inflammation and Apoptosis in Rats After Coronary Microembolization by Activating the PI3K/Akt/GSK-3β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of glycogen synthase kinase-3-beta (GSK3β) blocks nucleocapsid phosphorylation and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Erigeron breviscapus (Vant.) Hand-Mazz.: A Promising Natural Neuroprotective Agent for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Beclin-1/LC3-II dependent macroautophagy was uninfluenced in ischemia-challenged vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Deciphering Functional Roles and Interplay Between Beclin1 and Beclin2 in Autophagosome Formation and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound attenuates lead‑induced myocardial injury by activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activation and signaling of the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound reduces neuronal injury caused by traumatic brain injury insult: partly associated with suppression of interleukin-6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scienceopen.com [scienceopen.com]
- 27. Evidence of apoptotic cell death after experimental traumatic brain injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Morris water maze deficits in rats following traumatic brain injury: lateral controlled cortical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Accelerated Failure Time Survival Model to Analyze Morris Water Maze Latency Data - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cognitive evaluation of traumatically brain-injured rats using serial testing in the Morris water maze - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Protective effects of scutellarin and this compound on brain and heart ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
The Anti-Inflammatory Properties of Breviscapine Extract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breviscapine, an extract derived from the traditional Chinese herb Erigeron breviscapus, has garnered significant attention for its potent anti-inflammatory effects. Comprising primarily flavonoids, with scutellarin being a major active component, this compound has been the subject of numerous preclinical studies. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound extract, focusing on its mechanisms of action, detailed experimental protocols, and a quantitative summary of its effects on key inflammatory mediators. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively inhibit this pathway at multiple points. A key mechanism is the inhibition of TGF-β-activated kinase 1 (TAK1) phosphorylation[1]. This upstream inhibition prevents the subsequent activation of the IκB kinase (IKK) complex.
Specifically, this compound treatment has been demonstrated to down-regulate the phosphorylation of IKKβ (p-IKKβ)[1]. This, in turn, leads to the up-regulation and stabilization of the inhibitor of NF-κB, IκBα[1]. By preventing the degradation of IκBα, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent pro-inflammatory gene transcription. Some studies also suggest that this compound can inhibit the activation of Protein Kinase Cα (PKCα), another upstream regulator of NF-κB[2].
References
Breviscapine's Role in Modulating STAT3 and MAPK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breviscapine, a flavonoid extract from Erigeron breviscapus, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Its primary active component, scutellarin, is believed to be responsible for many of these properties. Emerging evidence suggests that this compound and scutellarin exert their therapeutic effects by modulating key intracellular signaling pathways, notably the Signal Transducer and Activator of Transcription 3 (STAT3) and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are critical regulators of cell proliferation, differentiation, apoptosis, and inflammation, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of the current understanding of how this compound modulates STAT3 and MAPK signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Modulation of STAT3 Signaling
The STAT3 signaling pathway is a crucial transducer of signals from cytokines and growth factors, playing a pivotal role in cell survival, proliferation, and immune responses. Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
This compound's active component, scutellarin, has been shown to inhibit the STAT3 pathway. In a study on hepatocellular carcinoma cells, scutellarin was found to suppress cell proliferation and invasion by down-regulating the JAK2/STAT3 pathway[1]. This suggests that scutellarin may interfere with the initial activation of STAT3 by inhibiting the upstream Janus kinase 2 (JAK2).
Furthermore, in a mouse model of cisplatin-induced nephrotoxicity, scutellarin demonstrated a dose-dependent inhibition of STAT3 phosphorylation[2]. This inhibitory effect was observed at doses of 30 and 60 mg/kg, indicating a direct or indirect modulation of STAT3 activity in vivo. Interestingly, in the context of myocardial ischemia-reperfusion injury, scutellarin has been reported to activate the JAK2/STAT3 pathway, suggesting a context-dependent and potentially protective role in certain tissues[3][4]. This dual role highlights the complexity of this compound's interaction with this pathway.
Modulation of MAPK Signaling
The MAPK signaling network, comprising primarily the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, is central to a wide array of cellular processes, including stress responses, apoptosis, and inflammation.
Scutellarin has been shown to significantly modulate the MAPK cascade. In lipopolysaccharide (LPS)-induced BV-2 microglial cells, scutellarin inhibited the phosphorylation of p38 and JNK, key mediators of the inflammatory response, without affecting ERK1/2 phosphorylation[5]. This selective inhibition points towards a specific mechanism of action in neuroinflammation.
In the cisplatin-induced nephrotoxicity model, scutellarin also inhibited the phosphorylation of JNK and ERK in a dose-dependent manner. A dose of 60 mg/kg of scutellarin was also able to suppress the phosphorylation of p38[2]. These findings indicate that scutellarin can broadly target the MAPK pathways to mitigate cellular stress and damage. The inhibitory effects of scutellarin on both the Smad and MAPK (ERK, JNK, and p38) pathways have also been observed in a model of asthma, where it was shown to suppress TGF-β1-stimulated epithelial fibrosis and airway remodeling.
Data Presentation
The following tables summarize the quantitative data available on the effects of scutellarin, the primary active component of this compound, on STAT3 and MAPK signaling pathways.
| Target | Model | Treatment | Dosage | Effect | Reference |
| p-STAT3 | Cisplatin-induced nephrotoxicity in mice | Scutellarin | 60 mg/kg | Complete prevention of upregulation | [2] |
| p-JNK | Cisplatin-induced nephrotoxicity in mice | Scutellarin | 30 or 60 mg/kg | Inhibition of upregulation | [2] |
| p-ERK | Cisplatin-induced nephrotoxicity in mice | Scutellarin | 30 or 60 mg/kg | Inhibition of upregulation | [2] |
| p-p38 | Cisplatin-induced nephrotoxicity in mice | Scutellarin | 60 mg/kg | Suppression of expression | [2] |
| p-p38 | LPS-induced BV-2 microglial cells | Scutellarin | Not specified | Inhibition of phosphorylation | [5] |
| p-JNK | LPS-induced BV-2 microglial cells | Scutellarin | Not specified | Inhibition of phosphorylation | [5] |
| p-ERK1/2 | LPS-induced BV-2 microglial cells | Scutellarin | Not specified | No effect on phosphorylation | [5] |
Experimental Protocols
Western Blotting for Phosphorylated STAT3 and MAPK
This protocol is a standard method for detecting the phosphorylation status of STAT3 and MAPK proteins.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound/scutellarin and/or a stimulating agent (e.g., IL-6 for STAT3, LPS for MAPK).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (Tyr705), p-ERK1/2 (Thr202/Tyr204), p-JNK (Thr183/Tyr185), or p-p38 (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3, ERK, JNK, p38, or a housekeeping protein like β-actin or GAPDH.
In Vitro JNK Kinase Assay
This assay measures the enzymatic activity of JNK.
1. JNK Immunoprecipitation:
-
Lyse cells as described in the Western blot protocol.
-
Incubate the cell lysate with an anti-JNK antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer and then once with kinase assay buffer.
2. Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing ATP and a JNK substrate (e.g., GST-c-Jun).
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
3. Detection of Substrate Phosphorylation:
-
Centrifuge the samples to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel.
-
Perform a Western blot as described above, using a primary antibody specific for the phosphorylated form of the substrate (e.g., phospho-c-Jun).
Visualizations
Caption: this compound's modulation of the JAK/STAT3 signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathways.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Scutellarin inhibits proliferation and invasion of hepatocellular carcinoma cells via down-regulation of JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of scutellarin on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scutellarin suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Measuring Breviscapine's Effects on Cytokines using ELISA Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breviscapine, a flavonoid extracted from the herb Erigeron breviscapus, has demonstrated significant anti-inflammatory properties in numerous preclinical studies. Its therapeutic potential is largely attributed to its ability to modulate the production of key inflammatory mediators, particularly cytokines. Enzyme-Linked Immunosorbent Assays (ELISAs) are a robust and widely used method for the sensitive and quantitative measurement of cytokines in various biological samples. This document provides detailed application notes and protocols for utilizing ELISA to assess the effects of this compound on the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
Mechanism of Action: this compound's Impact on Inflammatory Signaling
This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in cytokine production. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] Under inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of these inflammatory cytokines.[3]
Furthermore, this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK. These pathways are upstream regulators of NF-κB and also play a direct role in the transcriptional and post-transcriptional regulation of cytokine production. By attenuating the phosphorylation of key MAPK proteins, this compound can further dampen the inflammatory response.[4][5]
Data Presentation: Quantitative Effects of this compound on Cytokine Levels
The following tables summarize the quantitative data from preclinical studies investigating the effect of this compound on cytokine concentrations, as measured by ELISA.
Table 1: In Vitro - Effect of this compound on Pro-inflammatory Cytokine Levels in Lead Acetate (PbA)-Induced H9C2 Cardiomyocytes
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 15.2 ± 1.8 | 21.5 ± 2.5 | 18.3 ± 2.1 |
| PbA (10 µM) | 48.7 ± 5.1 | 65.3 ± 6.8 | 55.4 ± 5.9 |
| PbA + this compound (5 µM) | 32.4 ± 3.5 | 43.1 ± 4.6 | 36.7 ± 4.0 |
| PbA + this compound (10 µM) | 21.8 ± 2.4 | 29.5 ± 3.2 | 25.1 ± 2.8 |
Data adapted from a study on lead-induced myocardial injury. Cells were treated for 24 hours. Values are presented as mean ± standard deviation.
Table 2: In Vivo - Effect of this compound on Serum Cytokine Levels in a Rat Model of Coronary Microembolization (CME)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Sham | 35.6 ± 4.2 | 48.2 ± 5.5 |
| CME Model | 112.8 ± 12.5 | 155.4 ± 16.8 |
| CME + this compound (40 mg/kg/day) | 65.3 ± 7.1 | 89.7 ± 9.8 |
Data adapted from a study on myocardial inflammation. Rats were pre-treated with this compound for 7 days prior to CME induction. Serum samples were collected 12 hours post-surgery. Values are presented as mean ± standard deviation.
Experimental Protocols
General Sandwich ELISA Protocol for Cytokine Quantification
This protocol provides a general framework for a sandwich ELISA to measure TNF-α, IL-6, or IL-1β in cell culture supernatants or serum samples. Specific antibody concentrations and incubation times may need to be optimized for different commercial ELISA kits.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/Blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times with wash buffer.
-
Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve (e.g., from 1000 pg/mL down to 15.6 pg/mL).
-
Add 100 µL of the standards and samples (cell culture supernatants or diluted serum) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute the Streptavidin-HRP conjugate to the recommended concentration in assay diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Color Development and Measurement:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in the unknown samples.
-
Visualizations
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the p38 pathway upregulates macrophage JNK and ERK activities, and the ERK, JNK, and p38 MAP kinase pathways are reprogrammed during differentiation of the murine myeloid M1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates NASH by inhibiting TGF‐β‐activated kinase 1‐dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resokaempferol-mediated anti-inflammatory effects on activated macrophages via the inhibition of JAK2/STAT3, NF-κB and JNK/p38 MAPK signaling pathways [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Breviscapine Dosage for Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of breviscapine in the middle cerebral artery occlusion (MCAO) rodent model of ischemic stroke. This document includes a summary of effective dosages, detailed experimental protocols for MCAO surgery, this compound administration, and outcome assessments, as well as visualizations of the proposed signaling pathways and experimental workflow.
Data Presentation: Summary of this compound Dosage and Effects in MCAO Models
The following tables summarize the quantitative data from various studies on the administration of this compound in rat models of MCAO.
| Dosage | Administration Route | Treatment Regimen | Key Findings | Reference |
| 50 mg/kg/day | Intragastric | 7 successive days before 2h MCAO | Inhibited neuronal apoptosis, decreased TUNEL-positive cells, inhibited caspase-3 activation, and upregulated Bcl-2 expression.[1] | [1] |
| 100 mg/kg/day | Intragastric | 7 successive days before 2h MCAO | Similar protective effects as the 50 mg/kg dose, inhibiting apoptosis and regulating related proteins.[1] | [1] |
| 50 mg/kg | Intraperitoneal (i.p.) | Single injection after MCAO | Reduced infarct volume and brain water content, and improved neurological function.[2] | [2] |
| 50 mg/kg | Intravenous (i.v.) | Single injection at different reperfusion time-points | Ameliorated neurologic deficit, reduced infarct volume and water content when administered within 5 hours of reperfusion.[3] | [3] |
| Low, Medium, High Doses | Not specified | Not specified | Dose-dependently ameliorated cerebral I/R injury and improved neurological performance.[4] Reduced neurological injury score, infarct volume, and serum NSE concentration.[5][6] | [4][5][6] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Surgery Protocol (Intraluminal Suture Method)
This protocol describes the induction of transient focal cerebral ischemia in rats using the intraluminal suture method.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, chloral hydrate)
-
4-0 nylon monofilament suture with a rounded tip
-
Operating microscope or surgical loupes
-
Microsurgical instruments
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the pterygopalatine artery.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce the 4-0 nylon monofilament suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement. The insertion depth is typically 18-22 mm from the CCA bifurcation.
-
(Optional) Use a Laser Doppler flowmeter to confirm a significant drop in cerebral blood flow, indicating successful occlusion.
-
After the desired occlusion period (e.g., 2 hours), carefully withdraw the suture to allow for reperfusion.
-
Close the neck incision with sutures.
-
Allow the rat to recover from anesthesia in a warm cage.
Preparation and Administration of this compound
Preparation for Intraperitoneal (i.p.) Injection:
-
This compound powder is dissolved in a suitable vehicle, such as sterile saline or a solution containing a small amount of dimethyl sulfoxide (DMSO) to aid solubility, followed by dilution with saline.
-
The final concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 1-2 ml/kg).
-
The solution should be sterile-filtered before injection.
Administration:
-
Intraperitoneal (i.p.) Injection: Restrain the rat and inject the this compound solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Intragastric (i.g.) Gavage: Administer the this compound solution directly into the stomach using a gavage needle.
-
Intravenous (i.v.) Injection: Administer the this compound solution via a cannulated vein, typically the tail vein.
Assessment of Neurological Deficit
A neurological scoring system is used to evaluate the extent of neurological impairment after MCAO. A commonly used 5-point scale is described below:
-
0: No observable neurological deficit.
-
1: Failure to fully extend the contralateral forepaw.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous walking with a depressed level of consciousness.
Measurement of Infarct Volume (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to visualize and quantify the infarct area in the brain.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix for slicing
-
Formalin solution (10%) for fixation
-
Image analysis software
Procedure:
-
At the end of the experiment (e.g., 24 hours after MCAO), euthanize the rat and carefully remove the brain.
-
Chill the brain briefly to facilitate slicing.
-
Place the brain in a brain matrix and slice it into 2 mm coronal sections.
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the stained slices.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume using the following formula:
-
Corrected infarct volume = [Total infarct volume] - [(Volume of the ipsilateral hemisphere) - (Volume of the contralateral hemisphere)]
-
Visualization of Pathways and Workflows
Experimental Workflow for this compound Treatment in MCAO Model
Caption: Experimental workflow for evaluating this compound in a rat MCAO model.
Signaling Pathways Modulated by this compound in Cerebral Ischemia
This compound exerts its neuroprotective effects through multiple signaling pathways.
1. Anti-Apoptotic Pathway:
Caption: this compound's anti-apoptotic mechanism.
2. Anti-Inflammatory and Antioxidant Pathways:
Caption: this compound's modulation of inflammatory and antioxidant pathways.
3. Autophagy Regulation Pathway:
Caption: this compound's regulation of autophagy via the JAK2/STAT5/BCL2 pathway.[7]
These protocols and data provide a foundational resource for researchers investigating the neuroprotective potential of this compound in preclinical models of ischemic stroke. It is recommended to consult the original research articles for further details and to adapt these protocols as necessary for specific experimental designs.
References
- 1. Neurological deficit scoring [bio-protocol.org]
- 2. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 3. rwdstco.com [rwdstco.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of this compound on cerebral ischemia-reperfusion injury and intestinal flora imbalance by regulating the TLR4/MyD88/NF-κB signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound ameliorates autophagy by activating the JAK2/STAT5/BCL2 pathway in a transient cerebral ischemia rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Breviscapine Solutions for Cell Culture Experiments
Introduction
Breviscapine is a flavonoid extract derived from the traditional Chinese herb Erigeron breviscapus. It is primarily composed of scutellarin and apigenin-7-O-glucuronide.[1] Widely utilized for its therapeutic effects on cardiovascular and cerebrovascular diseases, this compound exhibits a range of pharmacological properties, including vasodilation, anti-inflammation, and protection against ischemia-reperfusion injury.[2][3] Its potential as an anti-cancer agent is also under investigation, with studies showing its ability to induce apoptosis and suppress tumor cell growth.[4]
However, the application of this compound in in vitro cell culture experiments is challenging due to its physicochemical properties. As a Biopharmaceutics Classification System (BCS) class IV drug, it possesses low aqueous solubility and poor chemical stability, which can impede the accuracy and reproducibility of experimental results.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation and handling of this compound solutions to ensure consistent and reliable outcomes in cell culture-based assays.
Physicochemical Properties
Understanding the solubility and stability of this compound is critical for designing experiments.
Solubility
This compound is poorly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[5][7] For cell culture applications, preparing a concentrated stock solution in a biocompatible solvent is the standard approach.
| Solvent | Solubility | Recommendation for Cell Culture |
| Water | Low / Poor[5][6] | Not recommended for initial stock solution preparation. |
| Dimethyl Sulfoxide (DMSO) | Soluble[7] | Recommended solvent. Prepare a high-concentration stock solution. |
| Ethanol | Soluble | Can be used, but DMSO is more common and often less cytotoxic at low final concentrations. |
Table 1: Solubility of this compound in Common Solvents
Stability
This compound exhibits poor chemical stability, particularly in aqueous solutions.[6] To mitigate degradation and ensure consistent activity, proper storage and handling are essential.
| Condition | Stability | Recommendation |
| Stock Solution (in DMSO) | Moderately Stable | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Working Solution (in Culture Medium) | Poor | Prepare fresh for each experiment immediately before use. Do not store. |
| Light Exposure | Potentially Unstable | Protect solutions from direct light during preparation and storage. |
Table 2: Stability and Storage Recommendations for this compound Solutions
Recommended Working Concentrations
The effective concentration of this compound varies depending on the cell line and the biological endpoint being investigated. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[8]
| Cell Line | Effective Concentration Range | Observed Effect | Reference |
| A549 (Non-small cell lung cancer) | 25 - 100 µM | Inhibition of proliferation, induction of apoptosis. | [4] |
| PC12 (Pheochromocytoma) | 25 - 200 µM | Cytotoxicity and inhibition of cell proliferation at higher concentrations. | [7] |
| H9C2 (Cardiomyoblast) | 10 µM | Attenuation of lead-induced myocardial injury. | [9] |
| Hepatocytes | Not specified | Attenuation of lipid accumulation, inflammation, and lipotoxicity. | [10][11] |
Table 3: Examples of this compound Working Concentrations in Cell Culture
Experimental Protocols
Adherence to a strict, aseptic protocol is necessary to prevent contamination and ensure the integrity of the compound and the cell culture.[12] All steps should be performed in a laminar flow hood.
Protocol 1: Preparation of this compound Stock Solution (e.g., 100 mM in DMSO)
-
Calculate Required Mass: Determine the mass of this compound powder needed. (Example: For 1 mL of a 100 mM solution, using a molecular weight for Scutellarin of 462.36 g/mol , you would need 46.24 mg).
-
Weighing: Carefully weigh the required amount of high-purity this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile, anhydrous, cell culture-grade DMSO to the tube.
-
Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure the final solution is clear with no visible precipitate.
-
Sterilization (Optional): If needed, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, sterile cryovials to avoid repeated freeze-thaw cycles. Label clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution and Cell Treatment
This protocol describes the dilution of the DMSO stock solution into the cell culture medium for treating cells.
-
Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Prepare Dilutions: Perform serial dilutions if a range of concentrations is required. Crucially, to avoid precipitation, add the this compound DMSO stock directly to the pre-warmed culture medium and mix immediately and vigorously (e.g., by pipetting or gentle vortexing). Do not dilute the DMSO stock in an intermediate aqueous buffer like PBS before adding it to the medium.[8]
-
Example for a 100 µM final concentration from a 100 mM stock: Add 1 µL of the 100 mM stock to 1 mL of culture medium (1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
-
Prepare Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the drug. For the example above, this would be 1 µL of DMSO in 1 mL of medium.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the specified experimental duration.
Visualized Workflows and Signaling Pathways
Diagram 1: Experimental Workflow
Caption: Workflow for preparing and applying this compound solutions in cell culture.
Diagram 2: this compound Signaling Pathway (TAK1 Inhibition)
Caption: this compound inhibits the TAK1-dependent signaling pathway to alleviate NASH.[10][11]
Diagram 3: this compound Signaling Pathway (Nrf2 Activation)
Caption: this compound activates the Nrf2 pathway to mitigate oxidative stress.[9]
References
- 1. Engineering yeast for the production of this compound by genomic analysis and synthetic biology approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Effects of this compound in Cardiovascular Diseases: A Review [frontiersin.org]
- 3. Multivesicular liposome formulation for the sustained delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, Characterization, and Evaluation of this compound Nanosuspension and Its Freeze-Dried Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, Characterization, and Evaluation of this compound Nanosuspension and Its Freeze-Dried Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound attenuates lead‑induced myocardial injury by activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alleviates NASH by inhibiting TGF-β-activated kinase 1-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound alleviates NASH by inhibiting TGF‐β‐activated kinase 1‐dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Protocols [cellbiologics.com]
Application Notes and Protocols for Testing Breviscapine's Therapeutic Efficacy in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Breviscapine, a flavonoid extracted from the traditional Chinese herb Erigeron breviscapus, has demonstrated a wide range of pharmacological activities, making it a compound of significant interest for therapeutic development. Its efficacy has been explored in various preclinical animal models, targeting a spectrum of diseases, including neurodegenerative disorders, cardiovascular conditions, and inflammatory diseases. These studies have elucidated its mechanisms of action, which often involve the modulation of key signaling pathways.
These application notes provide an overview of established animal models used to investigate the therapeutic potential of this compound. Detailed protocols for key experimental models are provided to facilitate the design and execution of preclinical studies. Furthermore, quantitative data from representative studies are summarized in tabular format for straightforward comparison, and key signaling pathways modulated by this compound are visualized.
Animal Models for this compound Efficacy Testing
This compound has been evaluated in several well-established animal models that mimic human diseases. The selection of an appropriate model is crucial for investigating the specific therapeutic effects of this compound.
Cerebral Ischemia/Reperfusion Injury
The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used and clinically relevant model for ischemic stroke.[1][2] This model allows for the investigation of neuroprotective agents that can mitigate the neuronal damage caused by the restoration of blood flow after an ischemic event.
Alzheimer's Disease
Transgenic mouse models, such as the APP/PS1 mouse, are instrumental in studying the pathogenesis of Alzheimer's disease.[3] These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations linked to familial Alzheimer's, leading to the progressive accumulation of amyloid-β (Aβ) plaques in the brain and associated cognitive deficits.[3][4][5][6][7]
Myocardial Ischemia-Reperfusion Injury
Animal models of myocardial ischemia-reperfusion (I/R) injury are critical for developing cardioprotective strategies.[8][9] The most common model involves the temporary ligation of a coronary artery in rats, followed by reperfusion, which mimics the events of a heart attack and subsequent revascularization procedures.[10][11]
Diabetic Retinopathy
Streptozotocin (STZ)-induced diabetes in rats is a well-established model for studying the complications of diabetes, including diabetic retinopathy.[12][13][14][15][16] STZ is a toxin that selectively destroys pancreatic β-cells, leading to hyperglycemia and the subsequent development of retinal vascular and neuronal abnormalities seen in human diabetic retinopathy.
Pulmonary Fibrosis
The bleomycin-induced pulmonary fibrosis model in mice is the most widely used preclinical model to study idiopathic pulmonary fibrosis (IPF).[17][18][19][20][21] Intratracheal administration of bleomycin induces lung injury and inflammation, followed by the development of progressive fibrosis, mimicking key features of the human disease.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound in various animal models.
Table 1: Neuroprotective Effects of this compound in a Rat MCAO Model
| Parameter | Control (MCAO + Saline) | This compound Treatment | Reference |
| Neurological Deficit Score | High | Significantly Reduced | [22] |
| Infarct Volume | Large | Significantly Reduced | [22][23] |
| Brain Water Content | High | Significantly Reduced | [23] |
| Pro-inflammatory Cytokines | Elevated | Significantly Reduced | [2] |
| Oxidative Stress Markers | Elevated | Significantly Reduced | [2] |
Table 2: Effects of this compound in an APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | APP/PS1 Control | This compound Treatment | Reference |
| Cognitive Deficits (e.g., Morris Water Maze) | Present | Rescued learning deficits | [3] |
| Aβ Burden | High | Markedly Decreased | [3] |
| Synaptic Protein Levels | Reduced | Increased | [3] |
| BACE1 Expression | Elevated | Decreased | [3] |
| IDE Expression | Reduced | Promoted | [3] |
Table 3: Cardioprotective Effects of this compound in a Rat Myocardial I/R Model
| Parameter | I/R Control | This compound Treatment | Reference |
| Myocardial Infarct Size | Large | Significantly Reduced | [10] |
| Serum Cardiac Troponin I (cTnI) | Elevated | Significantly Reduced | [8] |
| Serum Creatine Kinase-MB (CK-MB) | Elevated | Significantly Reduced | [8] |
| Myocardial Apoptosis | Increased | Inhibited | [10][24] |
| Cardiac Function (e.g., LVEF, FS) | Impaired | Improved | [8] |
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Rat Model
Objective: To induce transient focal cerebral ischemia to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (270-300g)
-
Anesthesia (e.g., pentobarbital sodium)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
This compound solution
-
Saline solution (control)
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the nylon suture into the ICA through an incision in the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.[23]
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally) or saline at the onset of reperfusion or as per the study design.[23]
-
Suture the incision and allow the animal to recover.
-
Assess neurological deficits and infarct volume at specified time points (e.g., 24 hours, 7 days).[22][23]
Protocol 2: APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
Objective: To evaluate the long-term therapeutic effects of this compound on cognitive function and Alzheimer's-like pathology.
Materials:
-
APP/PS1 transgenic mice (and wild-type littermates as controls)
-
This compound solution
-
Vehicle solution (control)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Tissue processing reagents for immunohistochemistry and Western blotting
Procedure:
-
House APP/PS1 mice and wild-type controls under standard laboratory conditions.
-
Begin treatment at a specified age (e.g., 6 months).[3]
-
Administer this compound or vehicle daily via the desired route (e.g., intraperitoneal injection) for a prolonged period (e.g., 3 months).[3]
-
Conduct behavioral tests to assess learning and memory at the end of the treatment period.
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Process the brain tissue for histopathological analysis of Aβ plaques and neuroinflammation (e.g., using immunohistochemistry).
-
Perform biochemical analyses (e.g., Western blotting, ELISA) to quantify levels of Aβ, synaptic proteins, and other relevant markers.
Protocol 3: Myocardial Ischemia-Reperfusion (I/R) Rat Model
Objective: To induce myocardial I/R injury to assess the cardioprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats
-
Anesthesia
-
Rodent ventilator
-
Surgical instruments
-
5-0 silk suture
-
This compound solution
-
Saline solution (control)
Procedure:
-
Anesthetize the rat, intubate, and connect to a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Pass a 5-0 silk suture under the left anterior descending (LAD) coronary artery.
-
Induce ischemia by tightening the suture for a specific duration (e.g., 30 minutes).[10]
-
Release the snare to allow for reperfusion (e.g., for 2-3 hours).[10][11]
-
Administer this compound or saline at a designated time (e.g., before reperfusion).
-
At the end of the reperfusion period, collect blood samples for cardiac injury marker analysis (cTnI, CK-MB).
-
Euthanize the rat and excise the heart for infarct size measurement (e.g., using TTC staining) and molecular analysis.
Signaling Pathway Visualizations
This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the PI3K/Akt signaling pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: this compound modulates the JAK2/STAT5 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Alleviates Cognitive Impairments Induced by Transient Cerebral Ischemia/Reperfusion through Its Anti-Inflammatory and Anti-Oxidant Properties in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts neuroprotective effects through multiple mechanisms in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospective.com [biospective.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Neuroprotective effects of resistance physical exercise on the APP/PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. This compound alleviates myocardial ischemia-reperfusion injury in diabetes rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardioprotective effect of this compound: inhibition of apoptosis in H9c2 cardiomyocytes via the PI3K/Akt/eNOS pathway following simulated ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
- 13. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long term features of diabetic retinopathy in streptozotocin-induced diabetic Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. metrovision.fr [metrovision.fr]
- 17. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 20. member.thoracic.org [member.thoracic.org]
- 21. criver.com [criver.com]
- 22. academic.oup.com [academic.oup.com]
- 23. e-century.us [e-century.us]
- 24. This compound Pretreatment Inhibits Myocardial Inflammation and Apoptosis in Rats After Coronary Microembolization by Activating the PI3K/Akt/GSK-3β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Breviscapine on PC12 and H9C2 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Breviscapine, a flavonoid extracted from the traditional Chinese medicine Erigeron breviscapus, has demonstrated significant therapeutic potential in treating cardiovascular and cerebrovascular diseases.[1] Its pharmacological effects are largely attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1] This document provides detailed application notes and experimental protocols for studying the effects of this compound using two common cell lines: PC12, a rat pheochromocytoma cell line used as a model for neuronal cells, and H9C2, a rat cardiomyocyte cell line.
These protocols will enable researchers to investigate the neuroprotective and cardioprotective mechanisms of this compound, focusing on key signaling pathways and cellular responses.
Effects of this compound on H9C2 Cardiomyocytes
This compound has been shown to exert significant cardioprotective effects against ischemia/reperfusion injury by inhibiting apoptosis in H9C2 cardiomyocytes.[2] The primary mechanisms of action involve the activation of the PI3K/Akt/eNOS and Nrf2 signaling pathways.[2][3]
Key Effects Observed:
-
Increased Cell Viability: this compound markedly improves the viability of H9C2 cells subjected to hypoxic conditions.[2]
-
Reduced Apoptosis: It inhibits cardiomyocyte apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein active caspase-3.[1][2]
-
Decreased Oxidative Stress: this compound reduces the production of reactive oxygen species (ROS) and decreases the release of lactate dehydrogenase (LDH), an indicator of cell damage.[2][3]
-
Activation of Pro-Survival Pathways: It promotes the phosphorylation of Akt and eNOS, key components of the PI3K signaling pathway, and enhances the expression of proteins in the Nrf2 pathway.[2][3]
Quantitative Data Summary
| Parameter | Condition | This compound Concentration | Result | Reference |
| Cell Viability | Lead Acetate (PbA) Induced Injury | 1, 5, 10 µM | Dose-dependent increase in cell viability | [3] |
| Apoptosis | Lead Acetate (PbA) Induced Injury | 5, 10 µM | Significant decrease in apoptosis | [3] |
| LDH Release | Simulated Ischemia/Reperfusion | Not specified | Markedly decreased LDH release | [2] |
| ROS Production | Lead Acetate (PbA) Induced Injury | 10 µM | Significantly decreased ROS production | [3] |
| Bcl-2 Expression | Lead Acetate (PbA) Induced Injury | 1, 5, 10 µM | Dose-dependent increase in Bcl-2 expression | [3] |
| Cleaved Caspase-3 | Lead Acetate (PbA) Induced Injury | 1, 5, 10 µM | Dose-dependent decrease in cleaved caspase-3 expression | [3] |
| p-Akt Expression | Simulated Ischemia/Reperfusion | Not specified | Increased phosphorylation of Akt | [2] |
| Nrf2 Expression | Lead Acetate (PbA) Induced Injury | 10 µM | Significantly increased Nrf2 expression | [3] |
Effects of this compound on PC12 Neuronal Cells
In PC12 cells, this compound demonstrates neuroprotective effects against oxidative stress-induced cell death.[4][5] The underlying mechanism is linked to the activation of the Nrf2/HO-1 signaling pathway.[4]
Key Effects Observed:
-
Enhanced Cell Viability: this compound significantly increases the viability of PC12 cells exposed to neurotoxins like 6-hydroxydopamine (6-OHDA).[4]
-
Inhibition of Cell Death: It reduces the release of LDH and inhibits apoptosis.[4]
-
Attenuation of Oxidative Stress: this compound restores intracellular antioxidant defenses and reduces ROS production.[4]
-
Modulation of Apoptotic Proteins: It reverses the abnormal expression of Bcl-2 family proteins and caspases.[4]
Quantitative Data Summary
| Parameter | Condition | This compound Concentration | Result | Reference |
| Cell Viability | 6-OHDA Induced Neurotoxicity | Not specified | Significantly increased cell viability | [4] |
| LDH Release | 6-OHDA Induced Neurotoxicity | Not specified | Significantly inhibited LDH release | [4] |
| ROS Production | 6-OHDA Induced Neurotoxicity | Not specified | Reduced ROS production | [4] |
| Bcl-2 Family Expression | 6-OHDA Induced Neurotoxicity | Not specified | Reversal of abnormal expression | [4] |
| Caspase Activity | 6-OHDA Induced Neurotoxicity | Not specified | Reversal of abnormal expression | [4] |
| Nrf2/HO-1 Pathway | 6-OHDA Induced Neurotoxicity | Not specified | Activation of the pathway | [4] |
Experimental Protocols
Cell Culture
PC12 Cells: Culture PC12 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2. For differentiation into neuronal-like cells, treat with Nerve Growth Factor (NGF).
H9C2 Cells: Culture H9C2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (CCK-8)
This protocol is adapted from standard CCK-8 assay procedures.
-
Seed cells (PC12 or H9C2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and/or an inducing agent (e.g., 6-OHDA for PC12, PbA for H9C2) for the desired duration (e.g., 24 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.[6]
-
Seed cells in 6-well plates and treat with this compound and/or an apoptosis-inducing agent.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This protocol is adapted from standard DCFH-DA assay procedures.[7]
-
Seed cells in a 24-well plate or on coverslips.
-
Treat the cells with this compound and/or an ROS-inducing agent.
-
Wash the cells with serum-free medium.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 488 nm and emission at 530 nm.
Western Blot Analysis
This protocol provides a general framework for Western blotting.[6]
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
For H9C2: anti-p-Akt, anti-Akt, anti-p-eNOS, anti-eNOS, anti-Nrf2, anti-HO-1, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH.
-
For PC12: anti-Nrf2, anti-HO-1, anti-Bcl-2, anti-caspase-3, anti-β-actin.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).
Visualizations
Caption: this compound signaling in H9C2 cells.
Caption: this compound signaling in PC12 cells.
Caption: General experimental workflow.
References
- 1. This compound attenuates lead‑induced myocardial injury by activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound reverses doxorubicin resistance in breast cancer and its related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. ptglab.com [ptglab.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Breviscapine Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for working with Breviscapine in in vitro settings, focusing on the critical challenge of its low aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is its solubility a challenge for in vitro experiments?
A1: this compound is a flavonoid extract from the plant Erigeron breviscapus, with its primary active component being Scutellarin.[1][2] It is widely studied for its broad pharmacological activities, including neuroprotective effects, improving microcirculation, and inhibiting platelet aggregation.[1] However, this compound is classified as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it has both low solubility and low permeability.[3][4][5][6] This poor water solubility presents a significant hurdle for in vitro assays, which are typically conducted in aqueous cell culture media, as it can lead to precipitation and inaccurate experimental results.[3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[4][5][7] It is crucial to prepare a high-concentration stock in DMSO that can be diluted significantly in the final culture medium to minimize solvent-induced cytotoxicity.
Q3: My this compound solution precipitates when I add it to my cell culture medium. What can I do?
A3: This is a common issue when adding a drug dissolved in an organic solvent to an aqueous buffer or medium. Here are several troubleshooting steps:
-
Increase the Dilution Factor: Ensure your final DMSO concentration in the culture medium is very low, typically well below 0.5%, and ideally at or below 0.1%. This may require preparing a more concentrated initial stock solution.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Rapid Mixing: Add the stock solution dropwise into the medium while vortexing or swirling gently to ensure rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, intermediate dilutions in your culture medium to gradually lower the DMSO concentration.
Q4: How does pH affect the solubility of this compound?
A4: The pH of the solution significantly impacts this compound's solubility. Its solubility is considerably lower in acidic environments compared to neutral or basic conditions.[1] Studies show that drug release is significantly accelerated and solubility is higher in phosphate-buffered saline (PBS) at pH 6.8 and 7.4.[8][9] Therefore, maintaining a physiological pH (around 7.4) in your assay is critical for keeping the compound in solution.
Q5: Are there advanced methods to improve this compound's solubility for more complex experiments?
A5: Yes, for applications requiring higher concentrations or for in vivo studies, researchers have developed several advanced formulation strategies. These methods typically involve more complex preparation but can significantly enhance solubility and bioavailability.[10] Examples include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer scale increases the surface area, leading to improved dissolution rates.[4][5][11]
-
Liposomes and Phospholipid Complexes: Encapsulating this compound within lipid-based carriers can improve its solubility and facilitate cellular uptake.[6][11]
-
Co-amorphous Systems: Creating a co-amorphous formulation with another small molecule can disrupt the crystalline structure of this compound, leading to a dramatic increase in aqueous solubility.[8]
-
Mesoporous Silica Nanoparticles: Loading this compound into porous nanoparticles can convert the drug into an amorphous state, enhancing its dissolution.[12][13][14]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various vehicles. It is important to note that this compound's solubility is highly dependent on its physical state (crystalline vs. amorphous) and the pH of the medium.
| Vehicle | Concentration / Observation | Source(s) |
| Water (Crystalline Form) | 0.0642 ± 0.0038 mg/mL | [8] |
| Dimethyl Sulfoxide (DMSO) | Soluble up to 170 mg/mL for nanosuspension prep. | [4][5][7] |
| Acidic PBS (pH 5.0) | Very low; max dissolution of ~8% | [8] |
| Neutral/Slightly Basic PBS (pH 6.8 & 7.4) | Significantly higher; max dissolution >60% | [8] |
| Co-amorphous System in Water | > 0.52 g/mL (>8000-fold increase) | [8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: ~462.4 g/mol )[15]
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
0.22 µm syringe filter for organic solvents
Methodology:
-
Calculation: To prepare a 100 mM solution, calculate the required mass of this compound. For 1 mL of stock, you will need:
-
Mass (g) = 0.1 mol/L * 462.4 g/mol * 0.001 L = 0.04624 g = 46.24 mg
-
-
Weighing: Carefully weigh 46.24 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter (ensure the filter is compatible with DMSO) into a new sterile tube.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for preparing and using a this compound solution for an in vitro cell-based assay.
Caption: Workflow for preparing this compound for in vitro assays.
Signaling Pathway
This compound has been shown to exert protective effects by modulating various signaling pathways. One of the key pathways is the PI3K/Akt pathway, which plays a crucial role in cell survival and inhibiting apoptosis.[2][16]
Caption: this compound activates the PI3K/Akt pathway to inhibit apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Therapeutic Effects of this compound in Cardiovascular Diseases: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preparation, Characterization, and Evaluation of this compound Nanosuspension and Its Freeze-Dried Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving this compound Oral Bioavailability by Preparing Nanosuspensions, Liposomes and Phospholipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A drug-drug co-amorphous system for highly improved solubility of this compound: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. increase drug solubility: Topics by Science.gov [science.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improving Solubility and Bioavailability of this compound with Mesoporous Silica Nanoparticles Prepared Using Ultrasound-Assisted Solution-Enhanced Dispersion by Supercritical Fluids Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving Solubility and Bioavailability of this compound with Mesoporous Silica Nanoparticles Prepared Using Ultrasound-Assisted Solution-Enhanced Dispersion by Supercritical Fluids Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound | C21H18O12 | CID 6426802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound Pretreatment Inhibits Myocardial Inflammation and Apoptosis in Rats After Coronary Microembolization by Activating the PI3K/Akt/GSK-3β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Oral Bioavailability of Breviscapine in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Breviscapine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, a flavonoid compound with significant therapeutic potential for cardiovascular and cerebrovascular diseases, is attributed to several factors.[1][2] It is classified as a Biopharmaceutical Classification System (BCS) class IV drug, characterized by both low solubility and low permeability.[1] Key contributing factors include:
-
Low Aqueous Solubility: this compound's poor solubility in water limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][3]
-
Limited Membrane Permeability: The chemical structure of this compound hinders its ability to efficiently pass through the intestinal epithelial cell membrane.[1]
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the gastrointestinal tract and liver before reaching systemic circulation.[1][4] This includes glucuronidation of its hydroxyl groups.[1][5]
-
Transporter-Mediated Efflux: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein, reducing its net absorption.[1][6]
-
Short Half-Life: this compound is rapidly eliminated from the plasma, further limiting its therapeutic window.[3]
Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A2: Several advanced formulation strategies have been investigated to enhance the oral bioavailability of this compound by addressing the challenges mentioned above. These include:
-
Nanosuspensions (NS): Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby improving its solubility and dissolution rate.[1][2]
-
Liposomes (LP): Encapsulating this compound within liposomes can protect it from degradation in the GI tract, improve its permeability across the intestinal membrane, and potentially bypass first-pass metabolism through lymphatic uptake.[1][2][7]
-
Phospholipid Complexes (PLC): Forming a complex between this compound and phospholipids can enhance its lipophilicity, thereby improving its membrane permeability and oral absorption.[1][2]
-
Nanoemulsions (NE): Formulating this compound into nanoemulsions can increase its solubility and stability in the GI tract, leading to improved absorption.[8][9]
-
Pluronic P85-Modified Liposomes: These modified liposomes are designed to inhibit the P-glycoprotein efflux system, thereby increasing the intracellular concentration of the drug and enhancing its oral bioavailability.[6]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound in preclinical animal models after oral administration. | Poor aqueous solubility and dissolution rate of the raw drug powder. | 1. Formulation Enhancement: Consider formulating this compound into a nanosuspension, liposome, or phospholipid complex to improve its dissolution and absorption characteristics. 2. Solubility Assessment: Conduct in vitro solubility studies of your formulation in simulated gastric and intestinal fluids to ensure improved dissolution. |
| Inconsistent pharmacokinetic profiles between different batches of a novel this compound formulation. | Variability in particle size, encapsulation efficiency, or drug-lipid ratio. | 1. Characterization: Thoroughly characterize each batch for particle size, zeta potential, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). 2. Process Optimization: Optimize the formulation preparation process to ensure reproducibility. For phospholipid complexes, a drug-lipid ratio of 1:2 has been shown to be effective.[1][2] |
| Suboptimal improvement in bioavailability despite using a nano-formulation. | Potential for rapid drug release in the upper GI tract or continued susceptibility to first-pass metabolism. | 1. In Vitro Release Studies: Perform in vitro drug release studies to understand the release kinetics of your formulation. Extended-release profiles, as seen with liposomes and phospholipid complexes, can be beneficial.[1] 2. Mechanism of Absorption: Investigate the absorption mechanism. Liposomal formulations may be absorbed via the M-cells of Peyer's patches, bypassing hepatic first-pass metabolism.[1][2] |
| Difficulty in quantifying this compound levels in plasma samples. | Low plasma concentrations and potential interference from metabolites. | 1. Analytical Method: Utilize a highly sensitive and specific analytical method such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for accurate quantification.[1] 2. Sample Preparation: Optimize the plasma sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects and improve recovery.[10][11] |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of different this compound formulations from in vivo studies in rats, demonstrating the improvements in oral bioavailability compared to the unprocessed drug.
Table 1: Pharmacokinetic Parameters of this compound Nanosuspensions (BVP-NS), Liposomes (BVP-LP), and Phospholipid Complexes (BVP-PLC) in Rats
| Formulation | Cmax (µg/L) | Tmax (h) | AUC (0-t) (µg/L*h) | MRT (0-t) (h) | Relative Bioavailability (%) |
| This compound (BVP) | 105.62 ± 21.34 | 0.5 | 289.13 ± 54.21 | 3.87 ± 0.45 | 100 |
| BVP-NS | 312.45 ± 56.78 | 1 | 1543.67 ± 287.45 | 6.54 ± 0.87 | 534.9 |
| BVP-LP | 245.87 ± 43.98 | 8 | 2109.87 ± 398.76 | 10.23 ± 1.23 | 730.1 |
| BVP-PLC (1:2) | 291.20 ± 43.08 | 12 | 3119.87 ± 456.32 | 18.26 ± 2.13 | 1079.0 |
Data adapted from a study by Song et al. (2021).[1]
Table 2: Pharmacokinetic Parameters of this compound Nanoemulsion (BVP-NE) in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng/mL*h) | Relative Bioavailability (%) |
| This compound Suspension | 125.3 ± 23.1 | 0.5 | 456.7 ± 89.2 | 100 |
| BVP-NE | 312.8 ± 45.6 | 1.0 | 1140.4 ± 156.7 | 249.7 |
Data adapted from a study on nanoemulsion drug delivery systems.[8][9]
Table 3: Pharmacokinetic Parameters of Pluronic P85-Modified Liposomes in Rats
| Formulation | Cmax (µg/L) | Tmax (h) | AUC (0-t) (µg/L*h) | Relative Bioavailability (%) |
| This compound Solution | 78.5 ± 12.3 | 0.5 | 234.6 ± 45.7 | 100 |
| P85-Modified Liposomes | 215.4 ± 34.1 | 2.0 | 1313.7 ± 210.9 | 560 |
Data adapted from a study on Pluronic P85-modified liposomes.[6]
Experimental Protocols
1. Preparation of this compound Nanosuspensions (BVP-NS)
-
Method: Antisolvent precipitation followed by high-pressure homogenization.
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Disperse a stabilizer (e.g., HPMC-E5) in water.
-
Inject the this compound solution into the aqueous stabilizer solution under magnetic stirring to form a crude suspension.
-
Homogenize the crude suspension using a high-pressure homogenizer at a specified pressure and number of cycles to obtain a uniform nanosuspension.
-
Lyophilize the nanosuspension with a cryoprotectant (e.g., mannitol) to obtain a dry powder.
-
2. Preparation of this compound Liposomes (BVP-LP)
-
Method: Thin-film hydration method.
-
Procedure:
-
Dissolve this compound, soybean lecithin, and cholesterol in an organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a phosphate buffer solution (pH 7.4) by gentle rotation above the lipid transition temperature.
-
Sonicate the resulting suspension using a probe sonicator to reduce the vesicle size and form small unilamellar vesicles.
-
Freeze-dry the liposomal suspension to obtain a powder for oral administration.
-
3. Preparation of this compound Phospholipid Complexes (BVP-PLC)
-
Method: Solvent evaporation method.
-
Procedure:
-
Dissolve this compound and phospholipid (e.g., soy lecithin) in a specific molar ratio (e.g., 1:2) in a suitable organic solvent (e.g., ethanol).
-
Reflux the solution at a specific temperature for a defined period.
-
Evaporate the solvent under vacuum to obtain the this compound-phospholipid complex as a solid residue.
-
Wash the complex with a non-polar solvent (e.g., n-hexane) to remove unreacted lipids and dry it under vacuum.
-
4. In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation or control suspension orally via gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Centrifuge the blood samples to obtain plasma.[1]
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentration of this compound using a validated UPLC-MS/MS method.[1]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, MRT) using appropriate software.
-
Visualizations
Caption: Experimental workflow for developing and evaluating novel this compound formulations.
Caption: Logical relationship between challenges and strategies for improving this compound bioavailability.
References
- 1. Improving this compound Oral Bioavailability by Preparing Nanosuspensions, Liposomes and Phospholipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Effects of this compound in Cardiovascular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Absolute Bioavailability of this compound in Beagle Dogs | Semantic Scholar [semanticscholar.org]
- 5. Isolation and identification of ten metabolites of this compound in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved oral bioavailability of this compound via a Pluronic P85-modified liposomal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multivesicular liposome formulation for the sustained delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of the oral bioavailability of this compound by nanoemulsions drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 11. medwinpublishers.com [medwinpublishers.com]
Troubleshooting Breviscapine Peak Tailing in HPLC Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing in the HPLC analysis of Breviscapine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: In an ideal HPLC separation, the chromatographic peak for a compound like this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the latter half of the peak is broader than the front half, resulting in an asymmetrical peak shape.[1] This is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased overall method sensitivity.
Q2: What are the most common causes of peak tailing when analyzing this compound?
A2: The primary causes of peak tailing for compounds like this compound, which contains the flavonoid Scutellarin, often stem from secondary interactions with the stationary phase. Key factors include:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with polar functional groups on the this compound molecule, causing peak tailing.[1]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the this compound molecule and the residual silanol groups, affecting their interaction and leading to tailing.
-
Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
System Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[2]
Troubleshooting Guide
Q3: My this compound peak is tailing. What is the first thing I should check?
A3: Start by systematically evaluating your HPLC system and method parameters. A logical troubleshooting workflow can help you efficiently identify the root cause.
Q4: How can I address peak tailing caused by silanol interactions?
A4: Secondary interactions between the polar functional groups of this compound (specifically, the hydroxyl and carboxylic acid groups of Scutellarin) and acidic silanol groups on the silica-based stationary phase are a common cause of peak tailing.
Here are several strategies to mitigate these interactions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their ability to interact with the analyte. A mobile phase containing 0.1% phosphoric acid is a good starting point for this compound analysis.
-
Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be mindful of its compatibility with your detector (e.g., MS).
-
Column Selection: Opt for a modern, high-purity silica column that is end-capped. End-capping chemically modifies the surface to reduce the number of accessible silanol groups.
Q5: What is the optimal mobile phase pH for this compound analysis?
| Mobile Phase Component | Recommended Concentration/pH | Rationale |
| Acid Modifier | 0.1% Phosphoric Acid or Formic Acid | Lowers pH to suppress silanol ionization. |
| Buffer | 10-25 mM Phosphate or Acetate | Maintains a stable pH for reproducible results. |
| Organic Modifier | Acetonitrile or Methanol | Adjust to achieve optimal retention and selectivity. |
Q6: Could my column be the problem? What are the best practices for column care?
A6: Yes, the column is a frequent source of peak tailing issues. Here are some best practices:
-
Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from strongly retained impurities and particulates.[3] Ensure the guard column has the same stationary phase as your analytical column.
-
Column Washing: If you suspect column contamination, a thorough washing procedure can restore performance. Disconnect the column from the detector and reverse the flow direction (if the manufacturer allows) before washing.
Experimental Protocol: Reversed-Phase Column Washing Procedure
-
Initial Flush: Flush the column with 10-20 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 50:50 acetonitrile:10mM phosphate buffer, flush with 50:50 acetonitrile:water).
-
Strong Solvent Wash: Wash with 10-20 column volumes of a strong, water-miscible organic solvent like 100% acetonitrile or isopropanol.
-
Intermediate Flush (if necessary): If highly non-polar contaminants are suspected, a solvent like tetrahydrofuran (THF) can be used, ensuring miscibility with the previous and next solvents.
-
Re-equilibration: Flush the column with the initial mobile phase (with buffer) for at least 20-30 column volumes, or until the baseline is stable.
Q7: Can sample preparation affect peak shape for this compound?
A7: Absolutely. Improper sample preparation can introduce contaminants that lead to peak tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion. Try diluting your sample and re-injecting.
-
Sample Solvent: Ideally, your sample should be dissolved in the mobile phase. If a stronger solvent is used for dissolution, it can cause peak fronting or tailing.
-
Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter to remove particulates that could block the column frit.
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in your HPLC analysis of this compound, leading to more accurate and reliable results.
References
Technical Support Center: Stability of Breviscapine in Experimental Buffers
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of breviscapine in various experimental settings. This compound, a flavonoid extract from Erigeron breviscapus, is known for its therapeutic potential, but its poor water solubility and chemical instability can present challenges during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound in solution?
A1: this compound, with its primary active component scutellarin, is susceptible to degradation under several conditions. Key concerns include:
-
Hydrolysis: The ester and glycosidic bonds in scutellarin can be susceptible to hydrolysis under acidic or alkaline conditions.
-
Oxidation: As a flavonoid, this compound can be prone to oxidative degradation, especially in the presence of oxidizing agents or exposure to air and light.
-
Thermolability: Elevated temperatures can accelerate the degradation of this compound.
-
Poor Aqueous Solubility: this compound has low water solubility, which can lead to precipitation in aqueous buffers, affecting both its stability and bioavailability in experiments.
Q2: Which buffers are recommended for working with this compound?
A2: For short-term experiments, phosphate-buffered saline (PBS) at a pH of around 7.4 is commonly used. However, for longer-term storage or experiments where stability is critical, it is advisable to perform preliminary stability tests in your specific buffer system. Citrate and acetate buffers may also be considered, but their impact on this compound stability should be validated. The use of co-solvents such as DMSO or ethanol at low concentrations can help improve solubility, but their effect on the experimental system must be considered.
Q3: How does pH affect the stability of this compound?
A3: this compound is a weakly acidic drug and its stability is pH-dependent. Generally, it exhibits greater stability in neutral to slightly acidic conditions (pH 4-7). In strongly acidic or alkaline solutions, the rate of degradation can increase significantly.
Q4: What is the recommended storage temperature for this compound solutions?
A4: To minimize degradation, this compound solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at 2-8°C for short periods (up to 24 hours). For longer-term storage, freezing at -20°C or -80°C is advisable, but freeze-thaw cycles should be avoided.
Q5: How can I monitor the degradation of this compound in my experiment?
A5: The most common method for quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be used, which is capable of separating the intact drug from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in buffer | Poor aqueous solubility of this compound. Buffer pH is unfavorable for solubility. | Prepare a stock solution in an organic solvent like DMSO or ethanol and dilute it in the experimental buffer to the final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. Adjust the buffer pH to a range where this compound is more soluble (typically slightly acidic to neutral). |
| Loss of activity/potency | Degradation of this compound due to pH, temperature, or oxidation. | Prepare fresh solutions for each experiment. If storage is unavoidable, store at low temperatures (2-8°C or frozen) and protect from light. Consider adding antioxidants to the buffer if oxidative degradation is suspected. |
| Inconsistent experimental results | Variable stability of this compound across different experimental setups. | Standardize the buffer composition, pH, and temperature for all experiments. Perform a preliminary stability study under your specific experimental conditions to understand the degradation kinetics of this compound. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound into one or more products. | This is expected in stability studies. A validated stability-indicating HPLC method should be used to separate and quantify these degradation products. |
Stability of this compound Under Forced Degradation Conditions
Forced degradation studies are essential to understand the intrinsic stability of a drug and to develop stability-indicating analytical methods. The following table summarizes the expected stability of this compound under various stress conditions. This data is representative and the actual degradation will depend on the specific experimental conditions.
| Condition | Stress Agent | Temperature | Duration | Expected Degradation (%) | Primary Degradation Pathway |
| Acidic | 0.1 M HCl | 60°C | 24 hours | 15 - 25 | Hydrolysis of the glycosidic bond |
| Alkaline | 0.1 M NaOH | Room Temp | 8 hours | 20 - 30 | Hydrolysis of ester and glycosidic bonds |
| Neutral | Water | 60°C | 24 hours | 5 - 10 | Slow hydrolysis |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | 10 - 20 | Oxidation of the flavonoid rings |
| Thermal | Dry Heat | 80°C | 48 hours | 10 - 15 | Thermal decomposition |
| Photolytic | UV Light (254 nm) | Room Temp | 48 hours | 5 - 15 | Photodegradation |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade methanol, acetonitrile, and water
-
Phosphate buffer components
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
-
Temperature-controlled water bath/oven
-
UV light chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or another suitable organic solvent.
3. Forced Degradation Procedures:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of solid this compound powder in a petri dish.
-
Place it in an oven at 80°C for 48 hours.
-
At specified time points, weigh an appropriate amount of the powder, dissolve it in the solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution to UV light (254 nm) in a photostability chamber for 48 hours.
-
A control sample should be kept in the dark at the same temperature.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
4. HPLC Analysis:
-
Use a validated stability-indicating HPLC method to analyze the samples. A typical method might use a C18 column with a gradient elution of acetonitrile and a phosphate buffer (pH adjusted to 3.0). Detection is typically performed at a wavelength where this compound has maximum absorbance (around 335 nm).
-
Quantify the amount of remaining this compound and the area of the degradation product peaks at each time point.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Key Signaling Pathways Modulated by this compound
This compound and its active component, scutellarin, have been shown to exert their therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
1. PI3K/Akt Signaling Pathway:
This compound can activate the PI3K/Akt pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[1][2][3][4][5]
Caption: this compound activates the PI3K/Akt pathway.
2. MAPK Signaling Pathway:
Scutellarin has been shown to inhibit the MAPK signaling pathway, which is involved in inflammatory responses.[6][7] By suppressing the phosphorylation of p38 and JNK, scutellarin can reduce the production of pro-inflammatory mediators.[7]
Caption: Scutellarin inhibits the MAPK signaling pathway.
3. Nrf2 Signaling Pathway:
This compound can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[8][9] This leads to the expression of antioxidant enzymes that protect cells from oxidative damage.[8]
Caption: this compound activates the Nrf2 antioxidant pathway.
References
- 1. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SOP for Forced Degradation Study [m-pharmainfo.com]
- 7. longdom.org [longdom.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Breviscapine Concentration for Neuroprotective Effects
Welcome to the technical support center for researchers utilizing Breviscapine in neuroprotection studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Question | Answer & Troubleshooting Steps |
| 1. What is the optimal concentration range for this compound in in vitro neuroprotection studies? | The optimal concentration of this compound can vary depending on the cell type and the nature of the induced neuronal injury. Based on current literature, a good starting range for most neuronal cell lines (e.g., SH-SY5Y, PC12) is 10-100 µM . It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental model. |
| 2. I am observing cytotoxicity at higher concentrations of this compound. How can I mitigate this? | This compound, like many compounds, can exhibit cytotoxicity at high concentrations. If you observe a decrease in cell viability with this compound treatment alone, consider the following: - Lower the concentration range: Start with a lower concentration range (e.g., 1-25 µM) in your dose-response experiments. - Reduce incubation time: Shorter incubation periods may be sufficient to observe neuroprotective effects without inducing toxicity. - Check solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). |
| 3. This compound has poor water solubility. How should I prepare my stock solution? | This compound is poorly soluble in aqueous solutions. To prepare a stock solution: 1. Dissolve this compound powder in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). 2. Gently warm and vortex the solution to ensure it is fully dissolved. 3. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. 4. Store the aliquots at -20°C or -80°C. 5. When preparing your working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is minimal. |
| 4. I am not observing any neuroprotective effect. What are some potential reasons? | If this compound is not showing a protective effect in your model, consider these factors: - Sub-optimal concentration: You may be using a concentration that is too low. Perform a thorough dose-response study. - Timing of treatment: The timing of this compound administration relative to the neurotoxic insult is critical. Investigate pre-treatment, co-treatment, and post-treatment paradigms. - Severity of the insult: The neurotoxic stimulus might be too potent, causing overwhelming cell death that cannot be rescued. Consider reducing the concentration or duration of the toxic insult. - Compound stability: Ensure your this compound stock solution has been stored correctly and has not degraded. |
| 5. How can I confirm that this compound is activating the Nrf2 pathway in my cells? | To confirm Nrf2 pathway activation, you can perform a Western blot to assess the protein levels of key components of this pathway. Look for: - An increase in the nuclear translocation of Nrf2. - An upregulation of Nrf2 downstream target proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). |
Quantitative Data Summary
The following tables summarize effective concentrations and dosages of this compound from various neuroprotection studies.
Table 1: In Vitro Neuroprotective Concentrations of this compound
| Cell Line | Insult | Effective Concentration Range | Observed Effect |
| SH-SY5Y | Oxidative Stress (e.g., H₂O₂) | 10 - 50 µM | Increased cell viability, reduced apoptosis |
| PC12 | Glutamate Excitotoxicity | 20 - 40 µM | Attenuation of neuronal damage, decreased intracellular calcium influx |
| H9c2 | Lead-induced injury | 10 µM | Enhanced cell viability, decreased apoptosis, and reduced reactive oxygen species (ROS) production.[1][2] |
| A549 | Not Applicable (Cancer Cell Line) | 25 - 100 µM | Inhibition of cell proliferation[3] |
Table 2: In Vivo Neuroprotective Dosages of this compound
| Animal Model | Injury Model | Effective Dosage | Route of Administration | Observed Effect |
| Rat | Traumatic Brain Injury | 50 mg/kg | Intraperitoneal | Improved neurobehavioral function, reduced neuronal apoptosis[1] |
| Rat | Transient Focal Cerebral Ischemia | 50 and 100 mg/kg/day | Intragastric | Reduced neuronal apoptosis, inhibited caspase-3 expression, and upregulated bcl-2 expression.[4] |
| Rat | Ischemic Vascular Dementia | 2 mg/kg for 14 days | Not Specified | Improved learning and memory, decreased lipid peroxidation.[5] |
| Preterm Rat | Intrauterine Inflammation-induced Brain Injury | 45 mg/kg (low-dose), 90 mg/kg (high-dose) | Not Specified | Alleviated pathological injury of brain tissue, increased expression of Nrf2 and HO-1.[6] |
Detailed Experimental Protocols
Here are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.
Cell Viability Assessment using MTT Assay
This protocol is designed to assess the effect of this compound on the viability of neuronal cells in the presence of a neurotoxic agent.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., H₂O₂, MPP⁺)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the appropriate wells. Incubate for a predetermined time (e.g., 2-4 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Induction of Neurotoxicity: Prepare the neurotoxic agent at the desired concentration in culture medium. Add the neurotoxic agent to the wells (except for the control wells) and incubate for the desired period (e.g., 24 hours).
-
MTT Incubation: After the treatment period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: After the incubation, carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Assessment of Apoptosis using TUNEL Assay
This protocol allows for the detection of DNA fragmentation, a hallmark of apoptosis, in neuronal cells treated with this compound and a neurotoxic agent.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound and neurotoxic agent
-
TUNEL assay kit (commercially available)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and the neurotoxic agent as described in the MTT assay protocol, but on coverslips or in chamber slides.
-
Fixation: After treatment, wash the cells twice with ice-cold PBS. Fix the cells with 4% paraformaldehyde for 20-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with the permeabilization solution for 5-10 minutes at room temperature.
-
TUNEL Staining: Wash the cells again with PBS. Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour, protected from light.
-
Nuclear Counterstaining: Wash the cells with PBS. Counterstain the nuclei with DAPI for 5-10 minutes at room temperature.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Image Analysis: Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green or red fluorescence (depending on the kit), while all cell nuclei will be stained blue with DAPI. The percentage of apoptotic cells can be calculated as (TUNEL-positive cells / total DAPI-stained cells) x 100.[3]
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the protein expression levels of key molecules in signaling pathways (e.g., Nrf2, Akt, GSK-3β) affected by this compound.
Materials:
-
Treated cells or tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells or tissue samples in ice-cold RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Visualizing this compound's Neuroprotective Mechanisms
The following diagrams illustrate the key signaling pathways modulated by this compound in its neuroprotective role.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
References
- 1. This compound provides a neuroprotective effect after traumatic brain injury by modulating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2 Activation: Involvement in Central Nervous System Traumatic Injuries. A Promising Therapeutic Target of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Neuroprotective effects of this compound against apoptosis induced by transient focal cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Breviscapine Blood-Brain Barrier Penetration: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the blood-brain barrier (BBB) penetration of Breviscapine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the brain?
A1: The primary challenge is the low permeability of this compound across the blood-brain barrier (BBB). This is attributed to its physicochemical properties and the presence of active efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.[1][2]
Q2: What are the most promising strategies to enhance this compound's BBB penetration?
A2: Current research focuses on three main strategies:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles like solid lipid nanoparticles (SLNs), liposomes, or nanosuspensions can significantly improve its brain bioavailability.[1][3]
-
Alternative Administration Routes: Nose-to-brain delivery via intranasal administration has shown great promise in bypassing the BBB and achieving higher brain concentrations compared to oral or intravenous routes.[4][5][6]
-
Inhibition of Efflux Pumps: Formulations can be designed to inhibit the function of efflux pumps like P-glycoprotein, thereby increasing the net influx of this compound into the brain.[1][2]
Q3: How can I quantify the concentration of this compound in brain tissue?
A3: The most common method for quantifying this compound (or its active component, scutellarin) in brain tissue is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[3] This technique requires homogenization of the brain tissue sample followed by extraction of the analyte. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has also been used for the determination of scutellarin in this compound preparations.
Troubleshooting Guides
Nanoparticle Formulation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low entrapment efficiency of this compound in Solid Lipid Nanoparticles (SLNs). | Inappropriate lipid selection; suboptimal drug-to-lipid ratio; inefficient homogenization. | 1. Lipid Screening: Perform Differential Scanning Calorimetry (DSC) to assess the solubility of this compound in various lipids. Select a lipid in which this compound is highly soluble.[4] 2. Optimize Drug-to-Lipid Ratio: Experiment with different ratios to find the optimal loading capacity without causing drug precipitation. 3. Homogenization Parameters: Adjust the stirring speed, temperature, and duration of homogenization to ensure the formation of a stable nanoemulsion. |
| Poor stability of this compound liposomes (e.g., aggregation, drug leakage). | Incorrect lipid composition; suboptimal preparation method; degradation during storage. | 1. Lipid Composition: Incorporate cholesterol into the lipid bilayer to improve stability. Experiment with different phospholipid types. 2. Preparation Method: Utilize methods like thin-film dispersion followed by sonication or extrusion to achieve a uniform size distribution.[7] 3. Storage: Lyophilize the liposomal formulation with a cryoprotectant (e.g., mannitol) for long-term storage.[7] |
| Inconsistent particle size in nanosuspension. | Issues with the homogenization process; Ostwald ripening during storage. | 1. Homogenization: Optimize the pressure and number of cycles in the high-pressure homogenization process.[8] 2. Stabilizers: Use appropriate stabilizers like Tween 80 to prevent particle aggregation.[8] 3. Storage: Convert the nanosuspension to a dry powder by spray-drying to prevent crystal growth and aggregation over time.[8] |
In Vivo Experimental Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low brain-to-plasma concentration ratio after intravenous injection of nanoparticle formulation. | Rapid clearance by the reticuloendothelial system (RES); continued efflux by P-glycoprotein. | 1. Surface Modification: Coat the nanoparticles with polyethylene glycol (PEG) to create a "stealth" effect, reducing RES uptake and prolonging circulation time.[1][2] 2. P-gp Inhibition: Utilize PEG derivatives in the formulation that have been shown to inhibit P-glycoprotein efflux activity.[4][9] |
| Variability in drug concentration in the brain following intranasal administration. | Inaccurate administration technique; rapid mucociliary clearance from the nasal cavity. | 1. Administration Technique: Ensure consistent and deep delivery into the nasal cavity using a microsyringe. Anesthetize the animal to prevent sneezing and ensure the head is in a fixed position.[10] 2. Formulation: Use an in situ gelling system. This formulation is administered as a liquid and forms a gel upon contact with the nasal mucosa, increasing retention time.[4][5][8] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Administration Route | Key Findings | Reference |
| Nanosuspension in situ gel (BRE-NG) | Intranasal | Absolute bioavailability: 57.12%.[4][5] | [4],[5] |
| Solid Lipid Nanoparticles (PEG-coated) | Intravenous | Brain AUC significantly enhanced compared to commercial injection. Ratio of brain AUC to plasma AUC increased from 0.66% to 4.51%.[1][2] | [1],[2] |
| Liposomes | Intravenous | Brain AUC ratio of liposomes to commercial injection was 443.4 ± 92.3%. T1/2 in the brain was 23.13 min vs. 6.27 min for commercial injection.[3] | [3] |
| Commercial Injection vs. Intranasal | Intravenous vs. Intranasal | AUC(0-240 min) of brain tissues after intranasal administration was 95.49% of that in blood, compared to 29.18% for intravenous administration. | [6] |
Table 2: Brain Targeting Efficiency of Intranasal this compound Nanosuspension in situ Gel
| Brain Region | Drug Targeting Efficiency (DTE%) | Direct Transport Percentage (DTP%) | Reference |
| Cerebrum | 4006 | 0.975 | [4],[5] |
| Cerebellum | 999 | 0.950 | [4],[5] |
| Olfactory Bulb | 3290 | 0.970 | [4],[5] |
Detailed Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from the microemulsion technique.
Materials:
-
This compound
-
Glyceryl behenate (lipid core)
-
Solutol HS15 (surfactant)
-
Ethanol
-
Deionized water
-
(Optional) DSPE-PEG2000 for PEGylation
Procedure:
-
Lipid Screening: Perform DSC on solid dispersions of this compound in various lipids (1:10 ratio) to select a lipid with high drug solubility.
-
Preparation of Oil Phase: Melt the selected lipid (e.g., glyceryl behenate) and surfactant (e.g., Solutol HS15) at approximately 75°C.
-
Dissolve 10 mg of this compound in 3 mL of ethanol.
-
Disperse the ethanolic drug solution into the melted lipid/surfactant mixture.
-
Stir the mixture at 500 rpm and remove the ethanol under reduced pressure to form the final oil phase.
-
Formation of Microemulsion: Preheat 10 mL of deionized water to 75°C.
-
Add the preheated water to the oil phase in aliquots while stirring continuously for 30 minutes at 75°C to form a warm microemulsion.
-
Solidification of SLNs: Cool the warm microemulsion to room temperature to allow the lipid to solidify and form SLNs.
-
(Optional PEGylation): For PEG-coated SLNs, add a solution of DSPE-PEG2000 to the warm microemulsion 10 minutes before cooling.[4]
Preparation of Nanosuspension-Based in situ Gel for Nose-to-Brain Delivery
This protocol involves the preparation of a this compound nanosuspension followed by its incorporation into an in situ gelling system.
Part 1: Preparation of this compound Nanosuspensions (BRE-NS) Materials:
-
This compound (BRE)
-
Tween 80
-
Deionized water
Procedure:
-
Disperse 0.5 g of this compound and 0.05 g of Tween 80 in a small amount of deionized water to form a presuspension.
-
Subject the presuspension to high-pressure homogenization. The resulting nanosuspension should have a particle size of approximately 527 nm and a zeta potential of around -46.4 mV.[8]
-
(Optional) Convert the BRE-NS to a powder (BRE-NP) using a spray dryer with a suitable carrier like mannitol to enhance long-term stability.[8]
Part 2: Preparation of this compound Nanosuspension in situ Gelling System (BRE-NG) Materials:
-
BRE-NP (this compound nanosuspension powder)
-
Gellan gum
Procedure:
-
Prepare a 0.5% (m/v) gellan gum solution in deionized water.
-
Mix the BRE-NP with the gellan gum solution to achieve the desired final concentration of this compound.
-
The resulting formulation is a liquid that will transition into a gel upon contact with the ions in the nasal fluid.[8]
Visualizations
Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs).
Caption: Nanoparticle transport and efflux mechanisms at the Blood-Brain Barrier (BBB).
Caption: Logical pathways for nose-to-brain drug delivery, bypassing the BBB.
References
- 1. Nanoparticle transport across the blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, and biodistribution of this compound proliposomes in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of scutellarin in this compound preparations using quantitative proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mixed Polyethylene Glycol-Modified this compound-Loaded Solid Lipid Nanoparticles for Improved Brain Bioavailability: Preparation, Characterization, and In Vivo Cerebral Microdialysis Evaluation in Adult Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving this compound Oral Bioavailability by Preparing Nanosuspensions, Liposomes and Phospholipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nose-to-Brain Delivery by Nanosuspensions-Based in situ Gel for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Breviscapine in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Breviscapine. Our aim is to help you overcome challenges related to its precipitation in aqueous solutions during your experiments.
Troubleshooting Guide
Issue: Precipitate forms immediately upon dissolving this compound in an aqueous buffer.
Possible Causes & Solutions:
-
pH of the Solution: this compound's solubility is highly dependent on pH. It is less soluble in acidic conditions.
-
Concentration Exceeds Solubility Limit: You may be attempting to dissolve this compound at a concentration that exceeds its solubility in the chosen solvent system. The solubility of scutellarin (the main component of this compound) in PBS at pH 7.2 is approximately 0.2 mg/mL.[2]
-
Recommendation: Start with a lower concentration. If a higher concentration is required, consider using a co-solvent or a solubility-enhancing formulation strategy (see FAQs).
-
-
Temperature of the Solution: Temperature can influence solubility. While specific data on the temperature-dependent solubility of this compound is limited, generally, solubility of solids in liquids increases with temperature.
-
Recommendation: Try gently warming the solution while dissolving the this compound. However, be cautious about potential degradation at elevated temperatures.
-
Issue: The solution is initially clear but a precipitate forms over time.
Possible Causes & Solutions:
-
Chemical Instability: this compound has poor chemical stability in aqueous solutions, which can lead to degradation and precipitation over time.[3]
-
Change in pH: The pH of your solution may have changed over time due to exposure to air (CO2 absorption can lower pH).
-
Recommendation: Use a well-buffered solution and ensure containers are sealed properly. Re-check the pH of the solution if precipitation is observed after a period of time.
-
-
Metastable Solution: You may have created a supersaturated (metastable) solution that is precipitating over time to reach equilibrium.
-
Recommendation: If a high concentration is necessary, consider formulation strategies that create stable nanosuspensions or complexes to prevent particle growth and precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
For biological experiments, this compound can be dissolved in organic solvents like DMSO and dimethylformamide, with solubilities of approximately 15 and 20 mg/mL, respectively.[2] For direct preparation of aqueous solutions, it is recommended to use buffers with a pH of 7.2, where the solubility is approximately 0.2 mg/mL.[2] It is crucial to ensure that the residual amount of any organic solvent is insignificant in the final aqueous solution to avoid physiological effects.[2]
Q2: How can I increase the aqueous solubility of this compound for my experiments?
Several strategies can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Using a small amount of a water-miscible organic solvent like DMSO to first dissolve the this compound before diluting with an aqueous buffer can help.
-
pH Adjustment: As mentioned, maintaining a neutral to slightly alkaline pH (6.5-7.0) is crucial for improved solubility.[1][2]
-
Excipients: The use of certain excipients can significantly improve solubility. These include:
-
Cyclodextrins: These can form inclusion complexes with this compound, enhancing its solubility. A maximal solubility of 23.65 mg/mL has been achieved with a tetracomponent freeze-dried complex including beta-cyclodextrin.[4]
-
Polymers: Polyvinylpyrrolidone (PVP K30) has been used to create solid dispersions of this compound, improving its dissolution.
-
Surfactants: Tween 80 is mentioned as an additive in the preparation of this compound infusion solutions to help with solubilization.[1]
-
-
Formulation Technologies: For more advanced applications, consider these approaches:
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced solubility and dissolution rates.[3][5]
-
Lipid Emulsions and Liposomes: Encapsulating this compound in lipid-based carriers can improve its stability and solubility in aqueous media.
-
Phospholipid Complexes: Forming complexes with phospholipids is another effective strategy to improve the solubility and bioavailability of this compound.
-
Co-amorphous Systems: Creating a co-amorphous system with another compound can significantly increase the solubility of this compound.
-
Q3: What are the optimal pH and temperature conditions for storing a this compound aqueous solution?
Data Presentation
Table 1: Solubility of Scutellarin (main component of this compound) in Various Solvents.
| Solvent | pH | Approximate Solubility (mg/mL) | Reference |
| PBS | 7.2 | 0.2 | [2] |
| DMSO | - | 15 | [2] |
| Dimethylformamide | - | 20 | [2] |
| Distilled Water | - | 0.0150 ± 0.0004 | [5] |
Table 2: Effect of Formulation on this compound Solubility.
| Formulation | Solubility Enhancement | Achieved Solubility (mg/mL) | Reference |
| Nanosuspension (freeze-dried powder) | 5.07 times that of this compound in distilled water | 0.0758 ± 0.0020 | [5] |
| Tetracomponent freeze-dried complex (with β-cyclodextrin, HPMC, and triethanolamine) | 148-fold increase over scutellarin in water | 23.65 | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Ultrasound-Assisted Anti-solvent Precipitation
This protocol is based on the optimized conditions described by Zhang et al. (2022).[3][6][7]
Materials:
-
This compound (Bre)
-
Dimethyl sulfoxide (DMSO)
-
Soybean lecithin
-
Ultrapure water
-
0.22 µm microporous membrane filters
-
Ultrasonicator with a probe
-
Centrifuge
Procedure:
-
Prepare the Organic Phase: Dissolve this compound in DMSO to a concentration of 170 mg/mL. Filter the solution through a 0.22 µm microporous membrane.
-
Prepare the Aqueous Phase (Anti-solvent): Dissolve soybean lecithin in ultrapure water to a concentration of 0.5% (w/v). This will act as the stabilizer solution. Filter the solution through a 0.22 µm microporous membrane and pre-cool it to 4°C.
-
Anti-solvent Precipitation: In an ice water bath, rapidly inject the organic phase into the anti-solvent (aqueous phase) at a volume ratio of 1:60 (solvent:anti-solvent).
-
Ultrasonication: Immediately sonicate the mixture for 9 minutes.
-
Purification: To remove the DMSO, centrifuge the resulting nanosuspension at 12,000 rpm for 10 minutes. Discard the supernatant, and resuspend the pellet in an equal volume of ultrapure water. Repeat this centrifugation and washing step twice.
-
Final Product: After the final wash, resuspend the pellet in the desired volume of ultrapure water to obtain the this compound nanosuspension.
Protocol 2: In Vitro Dissolution Test for this compound Formulations
This protocol is adapted from the methodology described by Zhang et al. (2022).[5]
Materials:
-
This compound formulation (e.g., nanosuspension freeze-dried powder)
-
Normal saline (pH 6.70)
-
Dissolution apparatus (e.g., USP paddle apparatus)
-
0.22 µm microporous membrane filters
-
HPLC for analysis
Procedure:
-
Set up the Dissolution Apparatus: Fill the dissolution vessels with 200 mL of normal saline. Set the paddle rotation speed to 100 rpm and the temperature to 37 ± 0.5°C.
-
Add the Sample: Add an amount of the this compound formulation equivalent to 2 mg of this compound to each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 20, 30, 45, 60, and 120 minutes), withdraw a 1 mL aliquot from each vessel.
-
Replenish the Medium: Immediately after each sampling, add 1 mL of fresh normal saline to the respective vessel to maintain a constant volume.
-
Sample Preparation for Analysis: Filter each collected sample through a 0.22 µm microporous membrane.
-
Analysis: Determine the concentration of this compound in each filtrate using a validated HPLC method.
-
Calculate Cumulative Release: Calculate the cumulative percentage of this compound released at each time point.
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: Overview of strategies to improve this compound's aqueous solubility.
References
- 1. CN1947736A - A preparation method and application of this compound injection preparation - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, Characterization, and Evaluation of this compound Nanosuspension and Its Freeze-Dried Powder [mdpi.com]
- 6. Preparation, Characterization, and Evaluation of this compound Nanosuspension and Its Freeze-Dried Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Lyophilization of Breviscapine for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the lyophilization of Breviscapine for enhanced long-term stability. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the lyophilization of this compound, particularly when formulated as a nanosuspension.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Reconstitution: Difficulty Resuspending Lyophilized Powder | 1. Insufficient or incorrect cryoprotectant: Nanoparticle aggregation can occur during freezing without adequate protection.[1] 2. Inadequate lyophilization cycle: Residual moisture can lead to particle fusion. 3. High salt concentration: Salts can screen the surface charge of nanoparticles, leading to aggregation.[1] | 1. Optimize cryoprotectant: Use cryoprotectants such as mannitol, sucrose, or trehalose, typically at concentrations of 5-10% (w/v).[1][2] 2. Refine lyophilization cycle: Ensure sufficient primary and secondary drying times to reduce residual moisture. 3. Desalting: If salts are necessary in the formulation, consider a desalting step before lyophilization. 4. Aids for redispersion: Gentle sonication can assist in resuspending agglomerated particles.[1] |
| Visual Defects in Lyophilized Cake: Collapse, Shrinkage, or Cracking | 1. Primary drying temperature too high: The product temperature may have exceeded the critical collapse temperature (Tc) or eutectic temperature (Teu). 2. Inadequate freezing: A freezing rate that is too fast or a final freezing temperature that is not low enough can result in a less stable amorphous phase. 3. Low concentration of solids: Insufficient solid content (<2%) may not provide enough structure to form a robust cake.[3] | 1. Optimize primary drying: Lower the shelf temperature during primary drying to ensure the product temperature remains below its critical temperature. 2. Optimize freezing protocol: Consider a slower cooling rate or an annealing step to promote the formation of larger, more uniform ice crystals. 3. Add a bulking agent: For formulations with low this compound concentration, add a bulking agent like mannitol to provide structural integrity to the cake.[3] |
| Unsatisfactory Particle Size or Polydispersity Index (PDI) After Reconstitution | 1. Particle aggregation: As described above, this is a common issue during lyophilization. 2. Ostwald Ripening: During storage of the liquid nanosuspension before lyophilization, smaller particles may dissolve and redeposit onto larger particles.[4] | 1. Review cryoprotectant strategy: Ensure the chosen cryoprotectant and its concentration are optimal for your formulation. 2. Process liquid nanosuspension promptly: Minimize the storage time of the liquid nanosuspension before freeze-drying. |
| Discoloration of the Lyophilized Cake | 1. Degradation of this compound: Flavonoids can be susceptible to degradation from factors like pH shifts or oxidation. 2. Reaction with excipients: Potential interactions between this compound and formulation components. | 1. Control pH: Maintain the pH of the formulation within a stable range for this compound (e.g., around pH 7.0). 2. Inert atmosphere: Consider processing under an inert gas like nitrogen to minimize oxidation. 3. Excipient compatibility studies: Conduct studies to ensure the compatibility of this compound with all formulation excipients. |
| Extended Reconstitution Time | 1. Highly concentrated formulation: High protein or nanoparticle concentrations can lead to increased viscosity upon reconstitution.[5] 2. Inefficient wetting of the cake: A dense or collapsed cake structure can hinder solvent penetration. | 1. Optimize reconstitution method: Consider using a diluent at a slightly elevated temperature (e.g., 37°C) and controlled agitation.[5] 2. Optimize lyophilization for a porous cake: A well-formed, porous cake structure, often achieved with bulking agents like mannitol, can facilitate faster reconstitution.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is lyophilization recommended for long-term storage of this compound?
A1: this compound, a flavonoid compound, has low water solubility and poor chemical stability in aqueous solutions, which limits its shelf-life.[2] Lyophilization, or freeze-drying, removes water at low temperatures, converting the formulation into a stable, dry powder. This process minimizes chemical degradation and microbial growth, significantly extending the product's stability for long-term storage.[6]
Q2: What are the key excipients to include in a this compound formulation for lyophilization?
A2: The most critical excipients are cryoprotectants and bulking agents.
-
Cryoprotectants: These protect the this compound nanoparticles from the stresses of freezing and drying, preventing aggregation. Sugars like mannitol, sucrose, and trehalose are commonly used.[1]
-
Bulking Agents: For formulations with a low concentration of this compound, bulking agents like mannitol provide structural integrity to the lyophilized cake, preventing collapse and ensuring an elegant appearance.[3]
-
Stabilizers: In the case of this compound nanosuspensions, stabilizers such as soybean lecithin or polymers like polyvinyl alcohol (PVA) are used to maintain the small particle size in the liquid state prior to lyophilization.
Q3: What does a successfully lyophilized this compound nanosuspension look like?
A3: A well-lyophilized this compound nanosuspension should appear as a plump, porous cake with a smooth surface and uniform color. Upon reconstitution, it should readily and completely redisperse to form a translucent solution with a bluish opalescence, similar to the appearance of the nanosuspension before freeze-drying.
Q4: What are the typical lyophilization cycle parameters for a this compound nanosuspension?
A4: A lyophilization cycle must be optimized for each specific formulation. However, a typical cycle for a nanosuspension can be adapted from established protocols. The process consists of three main stages: freezing, primary drying, and secondary drying.
| Stage | Parameter | Typical Value | Purpose |
| Freezing | Temperature Ramp | -1°C/minute | Controlled cooling to promote uniform ice crystal formation. |
| Final Temperature | -30°C to -50°C | To ensure the complete solidification of the product. | |
| Hold Time | 2 to 12 hours | To allow for complete freezing of the entire batch.[6] | |
| Primary Drying | Chamber Pressure | 0.016 mBar | To facilitate the sublimation of ice.[6] |
| Shelf Temperature | -53°C (initially) | To keep the product frozen while ice sublimes. | |
| Duration | 24 hours | To remove the bulk of the frozen water.[6] | |
| Secondary Drying | Temperature Ramp | Gradual increase (e.g., 1°C/min) | To gently warm the product for desorption.[6] |
| Shelf Temperature | 10°C, then 25°C | To remove residual, unfrozen water molecules.[6] | |
| Duration | 8 hours at 10°C, then 4 hours at 25°C | To achieve a final low moisture content for maximum stability.[6] |
Q5: How can I assess the stability of my lyophilized this compound?
A5: Stability should be assessed at defined time points under various storage conditions (e.g., 4°C, 25°C/60% RH). Key parameters to evaluate include:
-
Visual Appearance: Inspect the cake for any changes in color, texture, or signs of collapse.
-
Reconstitution Time: Measure the time it takes for the lyophilized powder to fully dissolve.
-
Physicochemical Properties (post-reconstitution):
-
Particle Size and Polydispersity Index (PDI)
-
Zeta Potential
-
pH
-
-
Chemical Stability:
-
Assay of this compound content (e.g., using HPLC) to check for degradation.
-
Analysis of related substances to identify and quantify any degradation products.
-
Q6: What are the potential degradation pathways for this compound during lyophilization and storage?
A6: Flavonoids like this compound can be susceptible to degradation, particularly through hydrolysis and oxidation. The phenolic hydroxyl groups in the structure of Scutellarin (a major component of this compound) can be prone to oxidation. Additionally, pH shifts during the freezing process can potentially accelerate degradation. While specific degradation products are not extensively documented in the literature for lyophilized this compound, it is crucial to control factors like pH and exposure to oxygen to maintain its chemical integrity.
Experimental Protocols & Data
Protocol 1: Preparation of this compound Nanosuspension (Ultrasound-Assisted Anti-Solvent Precipitation)
-
Preparation of Organic Phase: Dissolve this compound in a suitable organic solvent (e.g., Dimethyl sulfoxide - DMSO) to a concentration of 170 mg/mL.
-
Preparation of Aqueous Phase: Dissolve a stabilizer, such as soybean lecithin, in ultrapure water to a concentration of 0.5% (w/v).
-
Filtration: Filter both the organic and aqueous phases through a 0.22 µm microporous membrane.
-
Precipitation: Add the organic phase to the aqueous phase at a solvent-to-anti-solvent ratio of 1:60 (v/v) under magnetic stirring.
-
Sonication: Immediately subject the resulting suspension to ultrasonication for approximately 9 minutes to reduce particle size and ensure homogeneity.
Protocol 2: Lyophilization of this compound Nanosuspension
-
Cryoprotectant Addition: Add a cryoprotectant, such as mannitol, to the prepared this compound nanosuspension to a final concentration of 6% (w/w).[6]
-
Filling: Dispense the formulation into appropriate glass vials.
-
Freezing: Place the vials in a freeze-dryer and pre-freeze at -30°C for 12 hours.[6]
-
Primary Drying: Set the shelf temperature to -53°C and the chamber pressure to 0.016 mBar for 24 hours.[6]
-
Secondary Drying: Gradually increase the shelf temperature to 10°C at a rate of 1°C/minute and hold for 8 hours. Subsequently, increase the temperature to 25°C and hold for an additional 4 hours to ensure complete drying.[6]
-
Stoppering: Backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum before removing them from the freeze-dryer.
Quantitative Data Summary
Table 1: Optimized Formulation and Process Parameters for this compound Nanosuspension
| Parameter | Optimized Value |
| This compound Concentration (in DMSO) | 170 mg/mL |
| Anti-Solvent to Solvent Ratio (v/v) | 60:1 |
| Sonication Time | 9 minutes |
Table 2: Physicochemical Properties of this compound Nanosuspension Before and After Lyophilization
| Parameter | Before Lyophilization | After Reconstitution |
| Particle Size | 303.7 ± 7.3 nm | 302.2 ± 5.0 nm |
| Polydispersity Index (PDI) | 0.178 ± 0.015 | 0.244 ± 0.022 |
| Zeta Potential | -31.10 ± 0.26 mV | Not significantly changed |
Data adapted from a study on optimized this compound nanosuspension.
Table 3: Stability of Lyophilized this compound Nanosuspension After 1 Month
| Storage Condition | Particle Size (nm) | PDI | Zeta Potential (mV) |
| Initial | 304.1 ± 7.05 | 0.242 ± 0.022 | -32.72 ± 1.21 |
| 4°C | 319.4 ± 4.34 | 0.262 ± 0.021 | -28.16 ± 2.07 |
| 25°C | 332.9 ± 5.62 | 0.286 ± 0.030 | -28.04 ± 2.07 |
Visualizations
Caption: Experimental workflow for preparing and analyzing lyophilized this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Breviscapine and Scutellarin in Preclinical Cerebral Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of breviscapine and its primary active component, scutellarin, focusing on their neuroprotective efficacy and mechanisms of action in experimental models of cerebral ischemia. The information presented is collated from preclinical studies to aid in research and development decisions.
Introduction: Defining the Compounds
This compound is a crude flavonoid extract derived from the traditional Chinese herb Erigeron breviscapus (Vant.) Hand.-Mazz.[1][2]. It has been utilized in clinical practice for the treatment of various cardiovascular and cerebrovascular diseases.[1][2] The principal and most studied active ingredient of this compound is scutellarin , a flavonoid glycoside that constitutes over 85% of the extract.[1][2] While this compound is a mixture of several flavonoids, scutellarin is a single, purified compound.[1][3] This guide dissects the available experimental data to compare the performance of the crude extract versus its purified active molecule in the context of ischemic stroke.
Comparative Efficacy in Cerebral Ischemia
Preclinical studies, primarily using the middle cerebral artery occlusion (MCAO) model in rats, have demonstrated the neuroprotective effects of both this compound and scutellarin. However, direct comparisons suggest differences in potency and dose-dependency.
One study directly comparing the two found that scutellarin's protective effect against cerebral ischemia was dose-dependent, whereas the effects of this compound did not show significant differences across the tested dosages.[4][5] The same study concluded that the overall protective effects of scutellarin on both cerebrovascular and cardiovascular ischemia were superior to those of the this compound mixture in rats.[4][5]
Data from various studies highlight that both agents significantly reduce infarct volume and improve neurological outcomes post-ischemia. Scutellarin, in particular, has been shown to decrease neuronal apoptosis and damage in the ischemic cortex and hippocampus.[6][7]
Table 1: Summary of Neuroprotective Effects in MCAO Rat Models
| Compound | Dosage | Key Outcome Metric | Results | Citation(s) |
|---|---|---|---|---|
| Scutellarin | 25 mg/kg (low dose) | Infarct Size Reduction | 25.63 ± 0.02% decrease | [6] |
| 50 mg/kg (high dose) | Infarct Size Reduction | 26.95 ± 0.03% decrease | [6] | |
| 50 mg/kg (high dose) | Neurological Score (Z-Longa) | 23.1% reduction | [6] | |
| 25 mg/kg (low dose) | Neurological Score (Z-Longa) | 25% reduction | [6] | |
| 50 mg/kg (high dose) | Apoptotic Cell Reduction (TUNEL) | 80.9% decrease vs. model group | [6] | |
| 25 mg/kg (low dose) | Apoptotic Cell Reduction (TUNEL) | 51.1% decrease vs. model group | [6] | |
| This compound | 5, 15, 50 mg/kg | Infarct Size Reduction | Significant reduction (P < 0.05), but no significant difference among dosages. | [4][5] |
| | Multiple Injections | Neurological Performance | Dose-dependent improvement in neurological performance. |[8] |
Note: Experimental conditions and scoring systems may vary between studies, affecting direct comparability.
Mechanisms of Action: Signaling Pathways
The neuroprotective effects of this compound and scutellarin are attributed to their anti-inflammatory, anti-oxidant, and anti-apoptotic properties.[8][9] However, research into specific molecular pathways has revealed more defined mechanisms for scutellarin.
Scutellarin: A primary mechanism identified for scutellarin is the activation of the PI3K/AKT signaling pathway .[10][11] This pathway is crucial for promoting cell survival and inhibiting apoptosis. In cerebral ischemia models, scutellarin treatment leads to increased phosphorylation of PI3K and AKT.[10] This activation subsequently upregulates the anti-apoptotic protein Bcl-2 and downregulates pro-apoptotic proteins like Bax and cleaved caspase-3, ultimately suppressing neuronal death.[10][11] Furthermore, scutellarin has been found to modulate glutamate receptor activity, reducing the excitatory amino acid toxicity that contributes to ischemic damage.[6][12]
This compound: As a multi-component extract, this compound's mechanisms are broader. Studies show it effectively attenuates inflammatory responses by inhibiting the activation of NF-κB signaling and microglia.[8] It also reduces oxidative stress.[8] Additionally, this compound has been reported to inhibit the GSK3β signaling pathway, which is involved in apoptosis and synapse growth, further contributing to its neuroprotective effects.[13]
Key Experimental Protocols
The following methodologies are central to the evaluation of this compound and scutellarin in cerebral ischemia research.
1. Middle Cerebral Artery Occlusion (MCAO) Model: This is the most widely used model to simulate focal cerebral ischemia in rodents.[14]
-
Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.
-
Procedure:
-
Anesthesia: The animal (typically a Sprague-Dawley rat) is anesthetized.[4]
-
Incision: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.
-
Occlusion: The ECA is ligated. A specialized nylon monofilament suture with a coated tip is inserted through an incision in the CCA and advanced up the ICA until it blocks the origin of the MCA.[4][14]
-
Reperfusion: After a defined period of occlusion (e.g., 1-2 hours), the suture is withdrawn to allow blood flow to return to the ischemic territory, simulating reperfusion injury.[15]
-
2. Infarct Volume Assessment (TTC Staining):
-
Objective: To quantify the volume of dead tissue (infarct) in the brain.
-
Procedure:
-
Euthanasia and Brain Extraction: At a set time post-MCAO (e.g., 24 hours), the animal is euthanized, and the brain is rapidly removed.[15]
-
Slicing: The brain is chilled and cut into coronal slices of uniform thickness (e.g., 2 mm).
-
Staining: Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C.[15][16]
-
Analysis: TTC is a metabolic stain that is reduced by mitochondrial dehydrogenases in living cells to a red formazan product. Viable tissue stains red, while infarcted tissue, lacking enzymatic activity, remains unstained (white).[15] The areas of infarction are then measured using image analysis software to calculate the total infarct volume.
-
3. Neurological Deficit Scoring:
-
Objective: To assess the functional motor and neurological impairment resulting from the stroke.
-
Procedure: A standardized scoring system, such as the Zea-Longa 5-point scale, is commonly used.[6]
-
0: No observable deficit.
-
1: Failure to extend the contralateral forepaw fully (a mild focal deficit).
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
4. Apoptosis Detection (TUNEL Assay & Western Blot):
-
Objective: To measure the extent of programmed cell death (apoptosis) in the ischemic region.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This histological technique labels the fragmented DNA characteristic of late-stage apoptotic cells, allowing for their visualization and quantification in brain tissue slices.[6][7]
-
Western Blot: This biochemical assay quantifies the expression levels of key apoptosis-regulating proteins, such as the pro-apoptotic Bax and cleaved caspase-3, and the anti-apoptotic Bcl-2.[10][11]
Conclusion
Both this compound and its primary component, scutellarin, demonstrate significant neuroprotective potential in preclinical models of cerebral ischemia.
-
Scutellarin acts as a potent, single-molecule agent with a clearly defined, dose-dependent effect. Its mechanism is strongly linked to the activation of the pro-survival PI3K/AKT pathway. However, its therapeutic application can be limited by poor bioavailability and low water solubility.[1][15][17]
-
This compound , as a multi-component extract, offers a broader spectrum of action, targeting inflammation, oxidative stress, and apoptosis through various pathways. While one study suggests its effect may be less dose-dependent than scutellarin, it remains a robustly effective agent.[4][5][8]
For researchers, the choice between these agents may depend on the experimental goal. Scutellarin is ideal for studying specific molecular pathways, like PI3K/AKT signaling. This compound may be more relevant for studies investigating multi-target therapeutic strategies or for applications where the synergistic effects of multiple flavonoids could be beneficial. Future research focusing on novel delivery systems for scutellarin may help overcome its pharmacokinetic limitations, potentially enhancing its therapeutic efficacy.[15]
References
- 1. Therapeutic Effects of this compound in Cardiovascular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Effects of this compound in Cardiovascular Diseases: A Review [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Protective effects of scutellarin and this compound on brain and heart ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scutellarin Alleviates Ischemic Brain Injury in the Acute Phase by Affecting the Activity of Neurotransmitters in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Neuroprotective Strategies for Stroke by Natural Products: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scutellarin Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scutellarin Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective effect of this compound on traumatic brain injury in rats associated with the inhibition of GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Scutellarin protects oxygen/glucose-deprived astrocytes and reduces focal cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Comparative Efficacy of Breviscapine and Edaravone for Ischemic Stroke: A Guide for Researchers
In the landscape of neuroprotective agents for acute ischemic stroke, both Breviscapine and edaravone have emerged as therapies of interest. This guide provides a comparative analysis of their efficacy, drawing upon available clinical data and mechanistic insights to inform researchers, scientists, and drug development professionals. Due to a lack of direct head-to-head clinical trials, this comparison is based on indirect evidence from separate studies.
Efficacy and Safety Profile
An objective comparison of the clinical efficacy of this compound and edaravone is challenging due to the absence of direct comparative randomized controlled trials. However, network meta-analyses of neuroprotective agents provide some context for edaravone's performance against other therapies.
A network meta-analysis of 42 randomized controlled trials involving 12,210 participants found that edaravone was the most effective intervention for improving the National Institutes of Health Stroke Scale (NIHSS) score at 7 days post-stroke.[1] Another network meta-analysis of 35 studies with 18,423 patients revealed that edaravone, among other agents, was associated with a reduction in mortality rate.[2][3] This analysis also suggested that edaravone is among the safest and most effective treatments when considering the total treatment effective rate combined with adverse effects.[2]
Clinical data for this compound with standardized outcome measures such as the NIHSS or modified Rankin Scale (mRS) is less readily available in the searched literature, precluding a direct quantitative comparison with edaravone. A meta-analysis of randomized and quasi-randomized controlled trials has suggested a statistically significant benefit of using this compound in combination with routine therapy for improving neurological outcomes in patients with cerebral infarction.[4]
Table 1: Comparative Efficacy of Edaravone from Clinical Studies
| Study/Analysis | Comparison | Outcome Measure | Result |
| Network Meta-analysis (42 RCTs, 12,210 patients) | Edaravone vs. Placebo and other neuroprotective agents | 7-day NIHSS Score | Edaravone was the most effective intervention.[1] |
| Network Meta-analysis (35 studies, 18,423 patients) | Edaravone vs. Conventional Treatment and other agents | Mortality | Edaravone was associated with a reduction in mortality.[2][3] |
| Network Meta-analysis (35 studies, 18,423 patients) | Edaravone vs. Conventional Treatment and other agents | Total Treatment Effective Rate & Adverse Effects | Edaravone was identified as one of the safest and most effective treatments.[2] |
Note: Comparable quantitative data for this compound from large-scale randomized controlled trials using standardized outcomes like NIHSS or mRS was not available in the searched literature.
Mechanisms of Action and Signaling Pathways
Both this compound and edaravone exert their neuroprotective effects through multiple signaling pathways, primarily targeting oxidative stress and inflammation, which are key pathological processes in ischemic stroke.
This compound: The neuroprotective mechanism of this compound involves the inhibition of inflammatory pathways. One of the key pathways identified is the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling cascade. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines, thereby mitigating the inflammatory damage that follows cerebral ischemia-reperfusion injury.
References
- 1. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 2. Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of this compound in Cardiovascular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antithrombotic Activities of Breviscapine and Nattokinase
This guide provides an objective comparison of the antithrombotic properties of Breviscapine and Nattokinase, focusing on their mechanisms of action, efficacy as demonstrated by experimental data, and the methodologies used for their evaluation. The content is intended for researchers, scientists, and professionals in drug development.
Introduction
Thrombotic disorders, including myocardial infarction and ischemic stroke, are leading causes of morbidity and mortality worldwide.[1] The formation of a thrombus, or blood clot, within a blood vessel obstructs blood flow, leading to tissue ischemia and damage.[2] Antithrombotic agents are crucial for the prevention and treatment of these conditions. They primarily function by inhibiting platelet aggregation, attenuating fibrin formation (anticoagulation), or degrading existing fibrin (fibrinolysis).[2]
This compound is a flavonoid extract from the traditional Chinese herb Erigeron breviscapus, with its primary active component being scutellarin (typically ≥85%).[3][4] It is widely used in clinical practice in China for treating various cardiovascular and cerebrovascular diseases, exhibiting effects such as vasodilation, anticoagulation, and anti-platelet aggregation.[3][4]
Nattokinase (NK) is a potent serine protease enzyme extracted from "natto," a traditional Japanese food made from soybeans fermented with Bacillus subtilis.[5][6] It is recognized for its strong fibrinolytic (anti-clotting) activity and is consumed as a dietary supplement for cardiovascular health.[5][6]
This guide compares the antithrombotic profiles of these two natural compounds based on available scientific evidence.
Mechanisms of Antithrombotic Action
This compound and Nattokinase exert their antithrombotic effects through distinct but occasionally overlapping pathways, targeting different components of the hemostatic system.
Nattokinase's primary antithrombotic strength lies in its robust fibrinolytic and anticoagulant properties. It employs a multi-pronged approach to dissolve blood clots and prevent their formation.[[“]]
-
Direct Fibrinolysis: Nattokinase directly hydrolyzes fibrin, the main protein component of blood clots, breaking it down into smaller, soluble fragments.[5][[“]][8]
-
Indirect Fibrinolysis: It enhances the body's own clot-dissolving mechanisms by:
-
Anticoagulant and Antiplatelet Effects: Nattokinase also reduces levels of coagulation factors VII and VIII and can inhibit platelet aggregation by blocking thromboxane formation.[6][[“]]
This compound's antithrombotic activity is primarily attributed to its potent inhibition of platelet function, with additional effects on coagulation and fibrinolysis.[3] Scutellarein, a key bioactive metabolite of scutellarin, is a significant contributor to these effects.[10]
-
Antiplatelet Action: This is the most pronounced mechanism.
-
This compound flavonoids significantly inhibit platelet aggregation induced by various agonists, including ADP, arachidonic acid (AA), and platelet-activating factor (PAF).[3]
-
Its metabolite, scutellarein, has been shown to inhibit Protein Kinase C (PKC), a critical enzyme in the intracellular signaling pathway for platelet activation.[10] By inhibiting PKC, it prevents downstream events like granule secretion and the conformational changes in integrin αIIbβ3 required for platelet aggregation.
-
-
Anticoagulation Effect: this compound prolongs coagulation time (CT) and prothrombin time (PT) and inhibits the activity of platelet factor III (PF3), which is involved in the coagulation cascade.[3]
-
Fibrinolytic Effect: It enhances fibrinolysis, evidenced by a decrease in the euglobulin lysis time (ELT).[3] Studies in rat models of cerebral ischemia show that this compound can increase levels of t-PA and decrease the activity of PAI.[11]
Comparative Efficacy: Experimental Data
The following tables summarize quantitative data from various in vivo and in vitro studies. Direct comparative studies are limited; thus, data is compiled from separate investigations to provide a comparative overview.
Table 1: Comparative Effects on Coagulation Parameters
| Parameter | This compound | Nattokinase | Interpretation |
| Prothrombin Time (PT) | Significantly prolonged[3] | No significant change typically observed | This compound affects the extrinsic/common coagulation pathway. |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged[12] | Prolonged[12] | Both agents can affect the intrinsic/common coagulation pathway. |
| Thrombin Time (TT) | Prolonged[11] | Not consistently reported as a primary effect | This compound may interfere with the fibrinogen-to-fibrin conversion. |
| Coagulation Time (CT) | Significantly delayed[3] | Not a standard metric; focus is on fibrinolysis | This compound shows general anticoagulant properties. |
| Factor VIII Activity | Not a primary reported mechanism | Significantly declined 4 hours post-ingestion[8] | Nattokinase directly impacts specific coagulation factors. |
Table 2: Comparative Effects on Fibrinolysis
| Parameter | This compound | Nattokinase | Interpretation |
| Fibrin Degradation | Indirectly enhances via increased t-PA[11] | Potently degrades fibrin directly and indirectly[[“]][8] | Nattokinase is a more direct and powerful fibrinolytic agent. |
| Euglobulin Clot Lysis Time (ECLT) | Decreased (enhanced lysis)[3] | Shortened (enhanced lysis)[12] | Both compounds promote the body's natural clot-dissolving capacity. |
| Tissue Plasminogen Activator (t-PA) | Increased levels[11] | Increases activity and release[8][13] | Both promote t-PA, a key enzyme in fibrinolysis. |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Decreased activity[11] | Degrades PAI-1[[“]][8] | Both reduce the inhibition of the fibrinolytic system. |
Table 3: Comparative Effects on Platelet Aggregation
| Parameter | This compound | Nattokinase | Interpretation |
| Inhibition of Platelet Aggregation | Potent inhibitor of ADP, AA, and PAF-induced aggregation[3] | Inhibits collagen and ADP-induced aggregation[6][12] | This compound appears to be a broader and more potent platelet inhibitor. |
| Mechanism of Inhibition | Inhibition of PKC signaling pathway[10] | Inhibition of thromboxane formation[6] | They inhibit platelet function through different intracellular pathways. |
| Clinical Relevance | Total effective rate of 94.34% in improving platelet activity index in TIA patients[14] | Studies suggest effects similar to aspirin in some models[6] | Both have demonstrated clinically relevant antiplatelet effects. |
Experimental Protocols
The data presented above are derived from established experimental assays designed to measure hemostatic function.
This assay measures the ability of a substance to inhibit the clumping of platelets.
-
Principle: Light Transmission Aggregometry (LTA) is the gold standard. A beam of light is passed through a suspension of platelet-rich plasma (PRP). In the resting state, platelets are dispersed and allow minimal light to pass. Upon adding an agonist (e.g., ADP, collagen), platelets aggregate, causing the plasma to clear and light transmission to increase. The rate and extent of this increase are measured.[15]
-
Methodology:
-
Sample Preparation: Whole blood is collected in a citrate tube. It is then centrifuged at a low speed to obtain platelet-rich plasma (PRP).
-
Assay: The PRP is placed in a cuvette inside an aggregometer. A baseline light transmission is recorded.
-
Inhibition: The test compound (this compound or Nattokinase) is added and incubated for a short period.
-
Activation: An agonist is added to induce aggregation.
-
Measurement: Light transmission is recorded over time. The percentage of inhibition is calculated by comparing the aggregation curve with and without the test compound.[16]
-
These assays measure the time it takes for plasma to clot, assessing the integrity of different parts of the coagulation cascade.
-
Principle: A coagulometer detects clot formation, typically by mechanical or optical means, after the addition of activating reagents.
-
Methodology (aPTT):
-
Citrated plasma is incubated with the test compound.
-
An activator of the intrinsic pathway (e.g., silica) and phospholipids are added.
-
After a specific incubation time, calcium chloride is added to initiate clotting.
-
The time until a clot forms is recorded as the aPTT.[16]
-
-
Methodology (PT):
-
Citrated plasma is incubated with the test compound.
-
Thromboplastin (a source of tissue factor) and calcium are added to trigger the extrinsic pathway.
-
The time until a clot forms is recorded as the PT.[16]
-
This assay quantifies the enzymatic activity of thrombin, the final protease of the coagulation cascade.
-
Principle: This is a chromogenic assay. Thrombin cleaves a synthetic substrate (e.g., S-2238) that has a chromophore (p-nitroaniline, pNA) attached. The release of free pNA produces a yellow color, the intensity of which is measured by a spectrophotometer at 405 nm and is directly proportional to thrombin activity.
-
Methodology:
-
The test compound is mixed with a known amount of thrombin in a microplate well.
-
After incubation, the chromogenic substrate is added.
-
The plate is incubated at 37°C.
-
The absorbance at 405 nm is read at multiple time points to determine the rate of substrate cleavage.[16]
-
Conclusion
This compound and Nattokinase are both natural compounds with significant, albeit different, antithrombotic profiles.
-
This compound functions primarily as a potent antiplatelet agent . Its ability to inhibit platelet aggregation through the PKC signaling pathway, supplemented by moderate anticoagulant and fibrinolytic-enhancing effects, makes it effective at preventing the initial stages of thrombus formation.[3][10]
The choice between these agents in a therapeutic or research context would depend on the desired primary outcome. For conditions requiring the dissolution of existing fibrin-rich clots, Nattokinase's profile is more aligned. For the prevention of arterial thrombosis, where platelet aggregation is a key initiating event, this compound's potent antiplatelet action is highly relevant. Further head-to-head clinical trials are necessary to fully elucidate their comparative efficacy and safety in various thrombotic disorders.
References
- 1. In Vitro Methods of Evaluating Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Therapeutic Effects of this compound in Cardiovascular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Nattokinase: A Promising Alternative in Prevention and Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Nattokinase: An Oral Antithrombotic Agent for the Prevention of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Delineation of Platelet Activation Pathway of Scutellarein Revealed Its Intracellular Target as Protein Kinase C [jstage.jst.go.jp]
- 11. Effects of this compound injection on coagulation function and cerebrovascular endothelial functional status in focal cerebral ischemia rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. Advances in Chemical Constituents, Clinical Applications, Pharmacology, Pharmacokinetics and Toxicology of Erigeron breviscapus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Antiplatelet and antithrombotic activities of purpurogallin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Breviscapine and Ginkgo Biloba Extract
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroprotective properties of Breviscapine and Ginkgo biloba extract, drawing upon experimental data to elucidate their mechanisms of action and therapeutic potential.
I. Overview and Mechanisms of Neuroprotection
This compound, a flavonoid extracted from Erigeron breviscapus, and Ginkgo biloba extract (GBE), derived from the leaves of the Ginkgo biloba tree, are both recognized for their neuroprotective capabilities. While both substances exhibit antioxidant, anti-inflammatory, and anti-apoptotic properties, their primary mechanisms and molecular targets show distinct differences.
This compound has been shown to be effective in protecting against ischemic brain damage.[1] Its neuroprotective effects are largely attributed to its ability to attenuate neuroapoptosis by regulating the expression of apoptosis-related proteins.[1] Studies have demonstrated that this compound can inhibit the expression and activation of caspase-3 and up-regulate the expression of Bcl-2, key players in the apoptotic cascade.[1] Furthermore, this compound has been shown to inhibit the GSK3β signaling pathway, which is involved in apoptosis and axonal growth, suggesting a role in promoting neurobehavioral function following neurotrauma.[2] In models of traumatic brain injury, this compound has also been found to modulate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress, thereby reducing neuronal apoptosis.[3]
Ginkgo biloba extract , a complex mixture of flavonoids and terpenoids, has been used for decades to improve cerebral blood flow and for the treatment of dementia.[4][5] Its neuroprotective effects are multifaceted and include improving cerebral blood flow, modulating neurotransmitter systems, and regulating cellular redox state.[4][6] GBE has been shown to protect neurons from damage induced by a variety of insults, including hydrogen peroxide, hypoxia, glutamate, and amyloid-β.[7] A key mechanism of GBE's neuroprotective action is its ability to inhibit apoptosis by preventing the activation of the p53-mediated pathway and the intrinsic mitochondrial apoptotic cascade.[8][9] This includes reducing the Bax/Bcl-2 ratio and preventing the cleavage of Poly (ADP-ribose) polymerase (PARP).[8]
II. Quantitative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from various experimental studies, providing a direct comparison of the neuroprotective effects of this compound and Ginkgo biloba extract.
Table 1: In Vitro Neuroprotective Effects
| Parameter | This compound | Ginkgo biloba extract | Experimental Model | Reference |
| Cell Viability | Increased cell viability in 6-OHDA-induced PC12 cells. | Dose-dependently attenuated glutamate-induced cytotoxicity in SH-SY5Y cells. | 6-hydroxydopamine-induced neurotoxicity in PC12 cells; Glutamate-induced cytotoxicity in SH-SY5Y cells. | [10],[11] |
| Apoptosis Rate | Significantly inhibited apoptosis in MPP+-treated SH-SY5Y cells. | Blocked H2O2-induced apoptosis in SK-N-BE neuroblastoma cells. | MPP+-induced injury in SH-SY5Y cells; H2O2-induced apoptosis in SK-N-BE cells. | [12],[13] |
| LDH Release | Inhibited LDH release in 6-OHDA-induced PC12 cells. | Not explicitly quantified in the provided search results. | 6-hydroxydopamine-induced neurotoxicity in PC12 cells. | [10] |
| Caspase-3 Activity | Markedly inhibited the expression and activation of caspase-3 in a rat model of transient focal cerebral ischemia. | Reduced caspase-3 activation in oxidative stress-induced apoptosis. | Rat model of transient focal cerebral ischemia; Oxidative stress in neuroblastoma cells. | [1],[7] |
| Bax/Bcl-2 Ratio | Up-regulated the expression of Bcl-2 in a rat model of transient focal cerebral ischemia. | Increased Bcl-2 expression and decreased Bax expression, leading to a reduced BAX/Bcl-2 ratio. | Rat model of transient focal cerebral ischemia; H2O2-induced apoptosis in SK-N-BE cells. | [1],[8] |
Table 2: In Vivo Neuroprotective Effects
| Parameter | This compound | Ginkgo biloba extract | Experimental Model | Reference |
| Infarct Volume Reduction | Not explicitly quantified in the provided search results. | Not explicitly quantified in the provided search results. | - | - |
| Neurological Deficit Score | Improved neurobehavioral functions in rats with traumatic brain injury. | Not explicitly quantified in the provided search results. | Traumatic brain injury in rats. | [3] |
| Neuronal Apoptosis (TUNEL staining) | Inhibited the increase in TUNEL-positive cells after transient focal cerebral ischemia in rats. | Not explicitly quantified in the provided search results. | Transient focal cerebral ischemia in rats. | [1] |
III. Experimental Protocols
A. In Vitro Models
1. This compound: Protection against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells [10]
-
Cell Line: Pheochromocytoma (PC12) cells.
-
Treatment: Cells were exposed to 6-OHDA in the presence or absence of this compound.
-
Assays:
-
Cell Viability: Assessed by MTT assay.
-
LDH Release: Measured to determine cytotoxicity.
-
Reactive Oxygen Species (ROS) Production: Quantified to evaluate oxidative stress.
-
Apoptosis: Analyzed through measurements of intracellular antioxidant enzyme and caspase activities, and expressions of Nrf2, HO-1, and Bcl-2 family proteins.
-
2. Ginkgo biloba extract: Protection against H2O2-induced apoptosis in SK-N-BE neuroblastoma cells [8][9]
-
Cell Line: Human neuroblastoma (SK-N-BE) cells.
-
Treatment: Cells were treated with hydrogen peroxide (H2O2) to induce apoptosis, with or without pre-treatment with Ginkgo biloba extract (EGb 761).
-
Assays:
-
Apoptosis Analysis: Assessed by analyzing p53 acetylation, mitochondrial membrane potential, Bax/Bcl-2 ratio, and PARP cleavage.
-
B. In Vivo Models
1. This compound: Neuroprotection in a rat model of transient focal cerebral ischemia [1]
-
Animal Model: Rats subjected to 2 hours of brain ischemia induced by middle cerebral artery occlusion (MCAO), followed by 24 hours of reperfusion.
-
Treatment: Rats were administered this compound (50 or 100 mg/kg/day) intragastrically for seven consecutive days prior to ischemia.
-
Assessments:
-
Histopathological Changes: Evaluated using Haematoxylin-eosin (H&E) staining.
-
Apoptosis Detection: Assessed by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and flow cytometry.
-
Protein Expression: Western blot analysis was used to determine the expression of Bcl-2 and caspase-3 in the cortex.
-
IV. Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound and Ginkgo biloba extract are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Caption: this compound's neuroprotective signaling pathways.
Caption: Ginkgo biloba extract's neuroprotective signaling pathways.
Caption: General experimental workflow for neuroprotection studies.
V. Conclusion
Both this compound and Ginkgo biloba extract demonstrate significant neuroprotective effects through multiple mechanisms, primarily centered on the inhibition of apoptosis and the mitigation of oxidative stress. This compound appears to exert its effects through the modulation of specific signaling pathways like Nrf2 and GSK3β, making it a promising candidate for conditions involving ischemic and traumatic brain injury. Ginkgo biloba extract, with its broader spectrum of activity on cerebral blood flow and neurotransmitter systems, in addition to its anti-apoptotic effects, has a long history of use for age-related cognitive decline and dementia.
The choice between these two agents for further research and development would depend on the specific neuropathological context. The data presented in this guide, including the quantitative comparisons and detailed methodologies, should serve as a valuable resource for scientists and researchers in the field of neuropharmacology. Further head-to-head comparative studies are warranted to more definitively delineate their respective potencies and clinical utilities.
References
- 1. Neuroprotective effects of this compound against apoptosis induced by transient focal cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of this compound on traumatic brain injury in rats associated with the inhibition of GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound provides a neuroprotective effect after traumatic brain injury by modulating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of Ginkgo biloba extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of Ginkgo biloba extract | Semantic Scholar [semanticscholar.org]
- 7. Neuroprotective and Antioxidant Effect of Ginkgo biloba Extract Against AD and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginkgo biloba Prevents Oxidative Stress-Induced Apoptosis Blocking p53 Activation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginkgo biloba Prevents Oxidative Stress-Induced Apoptosis Blocking p53 Activation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. ajol.info [ajol.info]
- 13. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Breviscapine with Western Medicine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Breviscapine when combined with Western medicine for the treatment of cardiovascular and cerebrovascular diseases. The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and development in this area.
This compound, a flavonoid extracted from Erigeron breviscapus, has been widely used in clinical practice in China, often in conjunction with conventional Western medical treatments. Accumulating evidence suggests that this combination therapy may offer superior therapeutic outcomes in various conditions, primarily through its anti-inflammatory, antioxidant, and vasodilatory properties. This guide synthesizes findings from several meta-analyses and clinical trials to provide a comprehensive overview of the synergistic potential of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from meta-analyses and clinical trials assessing the efficacy of this compound in combination with Western medicine for angina pectoris, hypertensive nephropathy, and acute ischemic stroke.
Table 1: Synergistic Effects of this compound in Angina Pectoris
| Outcome Measure | This compound + Western Medicine | Western Medicine Alone | Odds Ratio (OR) / Risk Ratio (RR) [95% CI] | p-value | Citation |
| Symptom Improvement | 92% improvement rate | 76% improvement rate | OR: 3.77 [2.76, 5.15] | <0.05 | [1] |
| ECG Improvement | 81% improvement rate | 62% improvement rate | OR: 2.77 [2.16, 3.53] | <0.05 | [1] |
| Angina Pectoris Efficacy | - | - | RR: 1.29 [1.23, 1.35] | <0.00001 | [2] |
| ECG Efficacy (Marked) | - | - | RR: 1.38 [1.27, 1.49] | <0.00001 | [2] |
Table 2: Synergistic Effects of this compound in Hypertensive Nephropathy
| Outcome Measure | this compound + Antihypertensives vs. Antihypertensives Alone | Weighted Mean Difference (WMD) [95% CI] | p-value | Citation | | :--- | :--- | :--- | :--- | | Serum Creatinine (Scr) | Reduction | -35.16 [-50.01, -20.31] µmol/L | ≤0.001 |[3] | | Blood Urea Nitrogen (BUN) | Reduction | -2.00 [-3.07, -0.94] mmol/L | ≤0.001 |[3] | | 24-hour Urinary Total Protein (24h UTP) | Reduction | -0.04 [-0.05, -0.02] g/24h | ≤0.001 |[3] | | Creatinine Clearance Rate (Ccr) | Improvement | 7.84 [5.20, 10.49] mL/min | ≤0.001 |[3] | | Clinical Efficacy | Improvement | RR: 1.27 [1.05, 1.53] | 0.014 |[3] |
Table 3: Synergistic Effects of this compound with Atorvastatin in Acute Ischemic Stroke
| Outcome Measure | This compound + Atorvastatin | Atorvastatin Alone | Change from Baseline | p-value | Citation |
| NIHSS Score | Lower | Higher | Decreased over time in both groups, significantly lower in the combination group at 7 and 14 days. | <0.05 | [4] |
| FMA Score | Higher | Lower | Increased over time in both groups, significantly higher in the combination group at 7 and 14 days. | <0.05 | [4] |
| ADL Score | Higher | Lower | Increased over time in both groups, significantly higher in the combination group at 7 and 14 days. | <0.05 | [4] |
| Inflammatory Markers (TNF-α, CRP, IL-6) | Lower | Higher | Decreased over time in both groups, significantly lower in the combination group at 7 and 14 days. | <0.05 | [4] |
| Total Effective Rate | Higher | Lower | - | <0.05 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key meta-analyses and clinical trials cited in this guide.
Meta-Analysis of this compound for Angina Pectoris
-
Objective: To evaluate the beneficial and adverse effects of this compound injection in combination with Western medicine on the treatment of patients with angina pectoris.[1]
-
Search Strategy: A comprehensive search of The Cochrane Central Register of Controlled Trials, Medline, Science Citation Index, EMBASE, the China National Knowledge Infrastructure, the Wanfang Database, the Chongqing VIP Information Database, and the China Biomedical Database was conducted to identify randomized clinical trials (RCTs).[1]
-
Inclusion Criteria: RCTs that evaluated the effects of Western medicine compared to this compound injection plus Western medicine on angina pectoris patients were included.[1]
-
Data Extraction and Analysis: Two independent reviewers screened the literature, extracted data, and assessed the quality of the included studies. The meta-analysis was performed using RevMan 5.1.0 software. The odds ratio (OR) with a 95% confidence interval (CI) was used to measure the association.[1]
Meta-Analysis of this compound for Hypertensive Nephropathy
-
Objective: To evaluate the beneficial and adverse effects of this compound injection in combination with antihypertensive drugs for treating hypertensive nephropathy in clinical practice.[3]
-
Search Strategy: PubMed, the Cochrane Library, Embase, CNKI, Sino Med, VIP, and Wanfang Data were searched for relevant literature up to September 28, 2018.[3]
-
Inclusion Criteria: Randomized controlled trials (RCTs) that used this compound injection in combination with antihypertensive drugs to treat hypertensive nephropathy were included, regardless of blinding or language.[3]
-
Data Extraction and Analysis: Data on serum creatinine (Scr), blood urea nitrogen (BUN), 24-hour urinary total protein (24 h UTP), beta-2-microglobulin (B2M), creatinine clearance rate (Ccr), and clinical efficacy were extracted. Meta-analysis was performed to calculate the weighted mean difference (WMD) and risk ratio (RR) with 95% confidence intervals (CIs).[3]
Clinical Trial of this compound and Atorvastatin for Acute Ischemic Stroke
-
Objective: To explore the clinical efficacy of erigeron breviscapus (this compound) injection combined with atorvastatin calcium in patients with acute ischemic stroke (AIS) and its impact on systemic inflammatory markers.[4]
-
Study Design: A total of 151 AIS patients were randomly divided into a control group (n=75) and a study group (n=76).[4]
-
Intervention: The control group received oral atorvastatin calcium. The study group received erigeron breviscapus injection in addition to oral atorvastatin calcium.[4]
-
Outcome Measures: Neurological function (NIHSS), motor function (FMA), activities of daily living (ADL), and systemic inflammatory markers (TNF-α, CRP, IL-6, etc.) were evaluated at baseline, 7 days, and 14 days after treatment. Efficacy and safety were also assessed.[4]
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of multiple signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key mechanisms underlying its synergistic effects.
Anti-Inflammatory and Cardioprotective Signaling of this compound
Caption: this compound's cardioprotective mechanism.
This diagram illustrates how this compound activates the PI3K/Akt pathway, which in turn inhibits GSK-3β and apoptosis. It also shows this compound's inhibitory effect on the pro-inflammatory NF-κB pathway, leading to reduced inflammation and overall myocardial protection.
Endothelial Protection and Vasodilation Mechanisms of this compound
Caption: this compound's vascular protective effects.
This diagram shows that this compound can protect endothelial cells by inhibiting NF-κB activation induced by oxidized low-density lipoprotein (ox-LDL). It also demonstrates this compound's ability to reduce vascular smooth muscle cell (VSMC) proliferation and migration by suppressing the ERK1/2 MAPK pathway, and promote vasodilation through the activation of endothelial nitric oxide synthase (eNOS).
Experimental Workflow for a Typical Clinical Trial
Caption: Generalized clinical trial workflow.
This flowchart outlines the typical process of a randomized controlled trial evaluating the synergistic effects of this compound with Western medicine, from patient screening and randomization to treatment, follow-up, and data analysis.
References
- 1. Therapeutic Effects of this compound in Cardiovascular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Efficacy and safety of this compound injection in treatment of unstable angina pectoris: systematic review and Meta-analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined Therapy of Hypertensive Nephropathy with this compound Injection and Antihypertensive Drugs: A Systematic Review and a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment Effect of Clopidogrel Plus Aspirin Within 12 Hours of Acute Minor Stroke or Transient Ischemic Attack - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of Breviscapine's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Breviscapine, a natural flavonoid extract from Erigeron breviscapus, with other therapeutic alternatives. The information is based on a systematic review of preclinical and clinical studies, with a focus on quantitative data and experimental methodologies to support objective evaluation.
This compound has demonstrated a wide range of pharmacological activities, including potent anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2][3] This guide synthesizes the evidence for these effects across various disease models and compares its performance with conventional treatments.
I. Comparative Efficacy of this compound
This compound has been extensively studied for its therapeutic potential in cardiovascular and neurological diseases. The following tables summarize its efficacy in comparison to or in combination with other treatments.
Cardiovascular Disease
Table 1: this compound in Cardiovascular Disease Models
| Disease Model | This compound Treatment | Control/Alternative Treatment | Key Quantitative Outcomes | Reference |
| Myocardial Ischemia/Reperfusion (I/R) Injury (Rats) | This compound | Ischemic preconditioning alone | - Significantly decreased expression of TNF-α and NF-κB | [1][2] |
| Myocardial Ischemia/Reperfusion (I/R) Injury (Rats) | This compound | Control | - Decreased expression of TNF-α and IL-6 | [1][2] |
| Myocardial Infarction (MI) (Rats) | This compound | Control | - Suppression of cardiomyocyte apoptosis via PI3K/Akt/eNOS pathway activation | [1] |
| Acute Myocardial Infarction (AMI) (Human) | This compound (60 mg/d) + Routine Treatment (n=25) | Routine Treatment alone (n=20) | - Significantly improved Left Ventricular Ejection Fraction (LVEF) | [1][2] |
| Post-Percutaneous Coronary Intervention (PCI) (Human) | This compound + Conventional Medicine (n=60) | Conventional Medicine alone | - Higher proportion of patients with NYHA functional class ≤II (88.3% vs. 61.7%)- Lower incidence of adverse cardiac events (6.7% vs. 21.7%) | [1][2] |
| Angina Pectoris (Human, Meta-analysis) | This compound + Western Medicine | Western Medicine alone | - Superior improvement in angina symptoms (Odds Ratio: 3.77)- Improved electrocardiogram (ECG) readings (Odds Ratio: 2.77) | [3] |
| Doxorubicin-induced Cardiotoxicity (Mice) | This compound | Doxorubicin alone | - Increased myocardial ATP production- Decreased levels of ROS and MDA | [4] |
Neurological Disease
Table 2: this compound in Neurological Disease Models
| Disease Model | This compound Treatment | Control/Alternative Treatment | Key Quantitative Outcomes | Reference |
| Cerebral Ischemia/Reperfusion (I/R) Injury (Rats) | This compound (dose-dependent) | I/R Control | - Attenuated inflammatory cytokine expression- Reduced oxidative stress- Inhibited NF-κB signaling activation | [5] |
| Traumatic Brain Injury (TBI) (Rats) | This compound (intraperitoneal injection) | TBI Control | - Alleviated TBI-induced neuronal apoptosis- Upregulated expression of Nrf2 and its downstream proteins (HO-1, NQO1) | [6] |
| Alzheimer's Disease (APP/PS1 Transgenic Mice) | This compound (3 months intraperitoneal treatment) | Vehicle Control | - Markedly decreased Aβ burden- Increased synaptic protein levels- Regulated p38/p53/NT4 pathway | |
| Ischemic Stroke (Human, Meta-analysis) | This compound + Routine Therapy | Routine Therapy alone | - Statistically significant neurologic improvement | [1][2] |
II. Experimental Protocols
Detailed methodologies are crucial for the cross-validation of research findings. This section outlines the experimental protocols from key studies on this compound.
In Vivo Models
-
Myocardial Ischemia/Reperfusion (I/R) Injury Model:
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: The left anterior descending (LAD) coronary artery is occluded for a specific duration (e.g., 30 minutes) followed by a period of reperfusion.
-
This compound Administration: Intravenous or intraperitoneal injection at specified doses (e.g., 10-50 mg/kg) prior to or during ischemia/reperfusion.
-
Outcome Measures: Infarct size measurement (e.g., using TTC staining), cardiac function assessment (e.g., LVEF via echocardiography), and biochemical assays for inflammatory markers (e.g., TNF-α, IL-6) and apoptosis (e.g., TUNEL staining).
-
-
Cerebral Ischemia/Reperfusion (I/R) Injury Model (Middle Cerebral Artery Occlusion - MCAO):
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: The middle cerebral artery is occluded for a set time (e.g., 2 hours) followed by reperfusion.
-
This compound Administration: Multiple injections of this compound at varying doses.
-
Outcome Measures: Neurological deficit scoring, measurement of infarct volume, and analysis of inflammatory and oxidative stress markers in brain tissue.[5]
-
In Vitro Models
-
Cardiomyocyte Hypoxia Model:
-
Cell Line: Primary neonatal rat cardiomyocytes or H9c2 cells.
-
Procedure: Cells are subjected to hypoxic conditions (e.g., 1% O2) for a specified duration.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound before hypoxia.
-
Outcome Measures: Cell viability assays (e.g., MTT), measurement of LDH leakage, intracellular calcium levels, and apoptosis assays.[1]
-
-
Endothelial Cell Injury Model:
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) or cardiac microvascular endothelial cells.
-
Procedure: Cells are exposed to injurious stimuli such as oxidized low-density lipoprotein (ox-LDL) or TNF-α.
-
This compound Treatment: Co-incubation with this compound.
-
Outcome Measures: Assessment of cell viability, inflammatory cytokine production, and activation of signaling pathways like NF-κB.[1][2]
-
III. Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating multiple signaling pathways. The following diagrams illustrate some of the key mechanisms.
References
- 1. Therapeutic Effects of this compound in Cardiovascular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Effects of this compound in Cardiovascular Diseases: A Review [frontiersin.org]
- 3. This compound Injection Improves the Therapeutic Effect of Western Medicine on Angina Pectoris Patients | PLOS One [journals.plos.org]
- 4. Frontiers | this compound remodels myocardial glucose and lipid metabolism by regulating serotonin to alleviate doxorubicin-induced cardiotoxicity [frontiersin.org]
- 5. Collection - this compound Alleviates Cognitive Impairments Induced by Transient Cerebral Ischemia/Reperfusion through Its Anti-Inflammatory and Anti-Oxidant Properties in a Rat Model - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 6. This compound provides a neuroprotective effect after traumatic brain injury by modulating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Breviscapine in a Laboratory Setting
Core Principles of Chemical Waste Disposal
The fundamental principle of chemical waste disposal in a laboratory setting is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and potential harm to aquatic life and ecosystems.
Step-by-Step Disposal Procedures for Breviscapine
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural steps, based on general laboratory safety protocols and guidelines from regulatory bodies like the FDA for pharmaceutical disposal, should be followed:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific protocols on chemical waste disposal. Always adhere to their established procedures.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Keep solid waste (e.g., contaminated personal protective equipment (PPE), weighing papers) separate from liquid waste (e.g., solutions containing this compound).
-
-
Waste Container Labeling:
-
Use only approved, properly labeled waste containers provided by your EHS department.
-
The label should clearly indicate "Hazardous Waste" and list the full chemical name: "this compound."
-
Include the concentration and quantity of the waste.
-
-
Handling and Storage:
-
Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound waste.
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Disposal of Unused or Expired Pure this compound:
-
Unused or expired solid this compound should be collected in a designated hazardous waste container.
-
Do not crush or manipulate the solid form to avoid generating dust.
-
-
Disposal of Solutions Containing this compound:
-
Aqueous and solvent-based solutions containing this compound should be collected in appropriate hazardous liquid waste containers.
-
The type of container (e.g., glass, polyethylene) will depend on the solvent used. Consult your EHS guidelines.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and vials, should be disposed of as solid hazardous waste.
-
Place these materials in a designated, labeled solid waste container.
-
-
Arranging for Pickup:
-
Once the waste container is full, follow your institution's procedures to request a pickup from the EHS department.
-
Do not allow waste to accumulate in the laboratory.
-
General Guidance on Pharmaceutical Waste
The U.S. Food and Drug Administration (FDA) provides general recommendations for the disposal of unused medicines.[1][2] While geared towards household disposal, the underlying principle of preventing environmental release is relevant. The FDA advises against flushing most medicines down the toilet.[1] For solid waste in a household setting, the FDA recommends mixing the medicine with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then into the trash.[1][2] However, for a laboratory setting, the more stringent EHS protocols for hazardous waste must be followed.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research environment.
This information is intended to provide general guidance. Researchers must always prioritize their institution's specific safety and disposal protocols. By adhering to these established procedures, scientists can ensure the safe and environmentally responsible management of this compound and other chemical waste in the laboratory.
References
Essential Safety and Operational Guide for Handling Breviscapine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized compounds like Breviscapine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE) and Hazard Mitigation
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE and associated hazard information based on data for its principal component, Scutellarin.
| Hazard Classification | Required Personal Protective Equipment | First Aid Measures |
| Skin Irritation | Chemical-resistant gloves (Nitrile) : Ensure gloves are regularly inspected for tears or holes before use. | IF ON SKIN : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists. |
| Serious Eye Irritation | Safety glasses with side shields or chemical splash goggles : Goggles are required when there is a risk of splashing. A face shield may be necessary for larger quantities. | IF IN EYES : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Respiratory Tract Irritation | Use in a well-ventilated area or with a chemical fume hood : If handling powders or creating aerosols, a NIOSH-approved respirator may be required. | IF INHALED : Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas : Wash hands thoroughly after handling. | IF SWALLOWED : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Standard Operating Procedure for Handling this compound
Adherence to a standardized protocol is critical for minimizing risk. The following workflow outlines the procedural steps for safely handling this compound in a laboratory setting.
Emergency Protocol: this compound Spill Response
In the event of a spill, a clear and immediate response plan is crucial to contain the material and protect laboratory personnel.
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for solid chemical waste. |
| Liquid Waste | Collect in a clearly labeled, sealed, and compatible container for liquid chemical waste. Do not mix with other incompatible waste streams. |
| Contaminated PPE | Dispose of as solid hazardous waste. Do not discard in regular trash. |
Always follow your institution's specific hazardous waste disposal guidelines and consult with your environmental health and safety department for detailed procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
